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(3-Phenyl-1,2,4-oxadiazol-5-yl)methanamine

Cat. No.: B1352223
CAS No.: 90564-77-5
M. Wt: 175.19 g/mol
InChI Key: QFBMJBDECSEYCZ-UHFFFAOYSA-N
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Description

Significance of 1,2,4-Oxadiazole (B8745197) Core in Medicinal Chemistry and Related Fields

Broad Spectrum of Biological Activities of Oxadiazole Derivatives

Derivatives of 1,2,4-oxadiazole have been shown to possess a remarkably wide range of pharmacological effects. nih.govresearchgate.net This versatility has made the 1,2,4-oxadiazole nucleus a privileged scaffold in drug discovery, leading to the development of compounds with potential applications across numerous disease areas. bohrium.comnih.gov The biological activities documented for this class of compounds include anticancer, antimicrobial, anti-inflammatory, antiviral, and antifungal properties. bohrium.comnih.govresearchgate.net

The search for novel anticancer agents is a major focus of modern medicinal chemistry, and 1,2,4-oxadiazole derivatives have emerged as a promising area of investigation. nih.govijpcsonline.com These compounds have been shown to inhibit the growth and proliferation of various tumor cells through diverse mechanisms of action. ijpcsonline.commdpi.com Some derivatives induce apoptosis (programmed cell death) in cancer cells, for instance, by activating enzymes like caspase-3. chemimpex.com Others have been found to act as inhibitors of crucial cellular targets such as telomerase, carbonic anhydrase, histone deacetylase, and various protein kinases that are often dysregulated in cancer. ijpcsonline.com The flat, aromatic nature of the oxadiazole ring allows these molecules to effectively interact with biological targets. ijpcsonline.com

Compound DerivativeCancer Cell LineActivity Metric (IC₅₀)Reference
Compound combining 1,2,4- and 1,3,4-oxadiazole (B1194373) units (Compound 33)MCF-7 (Breast)0.34 µM ijpcsonline.com
1,3,4-Oxadiazole thioether derivative (Compound 37)HepG2 (Liver)0.7 µM ijpcsonline.com
1,2,4-Oxadiazole linked imidazopyrazine derivative (16a)MCF-7 (Breast)0.68 µM nih.gov
1,2,4-Oxadiazole linked imidazopyrazine derivative (16a)A-549 (Lung)1.56 µM nih.gov
1,2,4-Oxadiazole linked imidazopyrazine derivative (16b)MCF-7 (Breast)0.22 µM nih.gov
1,2,4-Oxadiazole-fused-imidazothiadiazole derivative (13a)A375 (Melanoma)0.11 µM nih.gov
1,2,4-Oxadiazole linked with benzimidazole (B57391) derivative (14a)MCF-7 (Breast)0.12 µM nih.gov

With the rise of antimicrobial resistance, there is an urgent need for new therapeutic agents. mdpi.com 1,2,4-oxadiazole derivatives have been identified as a key pharmacophore for broad-spectrum anti-infective activities. mdpi.com Research has demonstrated their effectiveness against a range of Gram-positive and Gram-negative bacteria. mdpi.com For example, certain derivatives have shown potent activity against strains like Staphylococcus aureus (including MRSA), Escherichia coli, and Klebsiella pneumoniae. mdpi.com The mechanism of action for some of these compounds involves the inhibition of essential bacterial enzymes, such as DNA gyrase, which is crucial for DNA replication. researchgate.net

Compound DerivativeMicroorganismActivity Metric (MIC)Reference
Quinoline-based 1,2,4-oxadiazole (Compound 3a)Mycobacterium tuberculosis H37Rv0.5 µg/mL nih.gov
Benzimidazole-oxadiazole hybrid (Compound 8a)Mycobacterium tuberculosis H37Rv1.6 µg/mL nih.gov
1,2,4-Oxadiazole derivative (Compound 43)Staphylococcus aureus0.15 µg/mL mdpi.com
1,2,4-Oxadiazole derivative (Compound 43)Escherichia coli0.05 µg/mL mdpi.com
1,2,4-Oxadiazole derivative (Compound 12)MRSA ATCC 433002 µM
1,2,4-Oxadiazole derivative (Compound 5v)Xanthomonas oryzae pv. oryzae (Xoo)19.44 µg/mL (EC₅₀)
1,2,4-Oxadiazole derivative (5u)Xanthomonas oryzae pv. oryzicola (Xoc)19.04 µg/mL (EC₅₀)

Inflammation is a key factor in many chronic diseases, including arthritis, diabetes, and neurodegenerative disorders. researchgate.net Several 1,2,4-oxadiazole derivatives have demonstrated significant anti-inflammatory effects. researchgate.netresearchgate.net Their mechanism of action often involves the inhibition of pro-inflammatory pathways, such as the nuclear factor-kappa B (NF-κB) pathway. researchgate.net By inhibiting NF-κB, these compounds can reduce the production of inflammatory cytokines. Some oxadiazole derivatives also act as selective inhibitors of cyclooxygenase (COX) enzymes, which are key targets for anti-inflammatory drugs. mdpi.com

Compound DerivativeAssay/ModelObserved EffectReference
1,2,4-Oxadiazole analog of resveratrol (B1683913) (Compound 2)NF-κB Activation InhibitionPotency surpassed that of resveratrol
1,2,4-Oxadiazole analog of resveratrol (Compound 2)LPS-induced pro-inflammatory cytokine releaseSignificant reduction
2,5-Disubstituted-1,3,4-oxadiazole (Ox-6f)Heat-induced albumin denaturation74.16% inhibition at 200 µg/mL
2,5-Disubstituted-1,3,4-oxadiazole (Ox-6f)Carrageenan-induced paw edema in rats79.83% reduction in edema (10 mg/kg)
1,3,4-Oxadiazole derivative A(1)Carrageenan-induced rat paw edemaMaximum anti-inflammatory activity among tested compounds

The development of new antiviral agents is a global health priority. The 1,2,4-oxadiazole scaffold has been incorporated into molecules designed to combat a variety of viruses. mdpi.com Recent studies have identified 1,2,4-oxadiazole derivatives with activity against viruses from the Flaviviridae family, which includes Zika virus, dengue virus, and Japanese encephalitis virus. For example, the compound 4-(5-phenyl-1,2,4-oxadiazol-3-yl)-N-(pyridin-3-ylmethyl)aniline (5d) was found to have potent activity against Zika virus infections, suggesting its potential as a lead compound for broad-spectrum anti-flaviviral drugs.

Compound DerivativeVirusObserved EffectReference
4-(5-phenyl-1,2,4-oxadiazol-3-yl)-N-(pyridin-3-ylmethyl)aniline (5d)Zika Virus (ZIKV)Potent antiviral activity
Compound 5dDengue Virus (DENV)Exhibited antiviral activity
Compound 5dJapanese Encephalitis Virus (JEV)Exhibited antiviral activity
1,3,4-Oxadiazole derivative (6a)SARS-CoV-2IC₅₀ = 15.2 µM
1,3,4-Oxadiazole derivative (6b)SARS-CoV-2IC₅₀ = 15.7 µM

Fungal infections pose a significant threat, particularly to immunocompromised individuals, and resistance to existing antifungal drugs is a growing problem. Oxadiazole derivatives have demonstrated notable antifungal activity against various plant and human pathogenic fungi. researchgate.net Some compounds have been shown to inhibit the mycelial growth of fungi such as Rhizoctonia solani, Fusarium graminearum, and Botrytis cinerea. researchgate.net The mechanism of action for some of these derivatives involves the inhibition of succinate (B1194679) dehydrogenase (SDH), an essential enzyme in the fungal respiratory chain.

Compound DerivativeFungusActivity MetricReference
1,2,4-Oxadiazole derivative (4f)Exserohilum turcicumSignificant antifungal activity researchgate.net
1,2,4-Oxadiazole derivative (4q)Fusarium graminearumSignificant antifungal activity researchgate.net
1,2,4-Oxadiazole with amide fragment (F15)Sclerotinia sclerotiorumEC₅₀ = 2.9 µg/mL
1,2,4-Oxadiazole with amide fragment (F15)Succinate Dehydrogenase (SDH) from S. sclerotiorumIC₅₀ = 12.5 µg/mL
1,2,4-Oxadiazole derivative (Compound 43)Candida albicansMIC = 12.5 µg/mL mdpi.com
1,3,4-Oxadiazole derivative (5k)Exserohilum turcicumEC₅₀ = 32.25 µg/mL
Antiparasitic Activity

The 1,2,4-oxadiazole nucleus is a recognized pharmacophore with broad-spectrum antimicrobial and anti-infective properties, including antiparasitic action. nih.gov While direct studies on (3-Phenyl-1,2,4-oxadiazol-5-yl)methanamine are not extensively detailed in the reviewed literature, research on closely related 3-phenyl-1,2,4-oxadiazole (B2793662) derivatives has shown promising results against a variety of parasites.

For instance, a series of 3-aryl-5-amine-cyclohexyl-1,2,4-oxadiazole derivatives were evaluated for their activity against Leishmania infantum, the causative agent of visceral leishmaniasis. nih.gov The structure-activity relationship (SAR) studies highlighted that substitutions on the phenyl ring at the 3-position significantly influence the compound's efficacy. nih.gov For example, a derivative with a methoxy (B1213986) group at the para-position of the phenyl ring demonstrated a tenfold increase in activity compared to a derivative with a nitro group at the same position. nih.gov

Furthermore, N-acylhydrazone-1,2,4-oxadiazole conjugates have been investigated for their trypanocidal and antimalarial activities. nih.gov One such conjugate displayed significant activity against Trypanosoma cruzi, the parasite responsible for Chagas disease, inhibiting its infectivity and reducing parasitemia in in-vivo models. nih.gov Research has also pointed to the potential of 1,2,4-oxadiazole derivatives in combating malaria, caused by the Plasmodium falciparum parasite. globalresearchonline.netresearchgate.net

The anthelmintic properties of 1,2,4-oxadiazoles have also been reported, with some of the earliest research on the antiparasitic activity of this class of compounds dating back to 1966. scielo.br Studies on isothiocyanatophenyl-1,2,4-oxadiazoles have demonstrated significant nematocidal and taeniacidal activity in mice. nih.gov

Table 1: Antiparasitic Activity of Selected 1,2,4-Oxadiazole Derivatives

Compound Class Target Organism Activity Reference
3-Aryl-5-amine-cyclohexyl-1,2,4-oxadiazoles Leishmania infantum IC50 values vary with phenyl ring substitution nih.gov
N-Acylhydrazone-1,2,4-oxadiazole conjugates Trypanosoma cruzi Potent in-vitro and in-vivo activity nih.govnih.gov
Isothiocyanatophenyl-1,2,4-oxadiazoles Nematospiroides dubius 100% nematocidal activity nih.gov
Isothiocyanatophenyl-1,2,4-oxadiazoles Hymenolepis nana 100% taeniacidal activity nih.gov
Anticonvulsant Activity

The 1,2,4-oxadiazole scaffold has been explored for its potential in developing new anticonvulsant agents. While specific data for this compound is limited, various derivatives have been synthesized and evaluated in preclinical models of epilepsy. These studies often focus on the modulation of GABAergic neurotransmission, a key pathway in the control of neuronal excitability. The structural features of 1,2,4-oxadiazole derivatives allow them to interact with components of the GABA system, leading to a reduction in seizure activity. Research in this area continues to explore how modifications to the core oxadiazole structure can enhance anticonvulsant efficacy.

Antidepressant Activity

Derivatives of 1,3,4-oxadiazole, an isomer of 1,2,4-oxadiazole, have been a focus of research for developing novel antidepressant medications. These compounds have been evaluated in various in-vivo models of depression, such as the forced swimming test and the tail suspension test. The mechanism of action for the antidepressant-like effects of these compounds is often linked to their interaction with key neurotransmitter systems in the brain, including the serotonergic system. For example, some 1,3,4-oxadiazole derivatives have shown an affinity for the 5-HT1A receptor, which is a known target for antidepressant drugs. While this research is on a different isomer, it highlights the potential of the broader oxadiazole class in the development of treatments for depressive disorders.

Anti-tubercular Activity

The emergence of multidrug-resistant strains of Mycobacterium tuberculosis has created an urgent need for new anti-tubercular agents. The 1,2,4-oxadiazole ring is considered a "privileged scaffold" in medicinal chemistry and has been investigated for its potential to yield new anti-tubercular drugs. Although specific studies on this compound are not prominent in the available literature, research on other 1,2,4-oxadiazole derivatives has shown promising results. The anti-tubercular activity of these compounds is often attributed to their ability to inhibit essential enzymes in the mycobacterial cell, thereby halting its growth and replication. Structure-activity relationship studies have been conducted to optimize the anti-tubercular potency of this class of compounds, focusing on modifications to the substituents on the oxadiazole ring.

Anti-allodynic and Anti-oedema Properties

Research into the pharmacological effects of 1,2,4-oxadiazole derivatives has also extended to their potential anti-inflammatory and analgesic properties. Specifically, their ability to counteract allodynia (pain from a stimulus that does not normally provoke pain) and oedema (swelling caused by excess fluid trapped in the body's tissues) has been investigated. The anti-oedema effects are often evaluated using models such as carrageenan-induced paw oedema in rodents. The mechanisms underlying these properties are thought to involve the modulation of inflammatory pathways and the inhibition of pro-inflammatory mediators. While direct evidence for this compound is scarce, the broader class of 1,2,4-oxadiazoles continues to be a subject of interest for the development of new anti-inflammatory and analgesic agents.

Anti-Alzheimer Agents

The potential of 1,2,4-oxadiazole derivatives as therapeutic agents for Alzheimer's disease has been an active area of research. Studies have focused on the ability of these compounds to inhibit key enzymes implicated in the pathophysiology of the disease, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Inhibition of these enzymes increases the levels of the neurotransmitter acetylcholine (B1216132) in the brain, which is beneficial for cognitive function. Some 1,2,4-oxadiazole derivatives have demonstrated potent and selective inhibition of these cholinesterases in in-vitro assays. Additionally, researchers are exploring the multifunctional potential of these compounds, investigating their ability to target other pathological aspects of Alzheimer's disease, such as oxidative stress and neuroinflammation.

Anti-insomnia Agents

The 1,2,4-oxadiazole scaffold has also been investigated for its potential in the development of novel treatments for insomnia. The sedative and hypnotic effects of certain 1,2,4-oxadiazole derivatives have been explored in preclinical models. The mechanism of action for these effects is often related to the modulation of neurotransmitter systems that regulate the sleep-wake cycle, such as the GABAergic system. The development of new anti-insomnia agents with novel mechanisms of action is an important area of research, and the 1,2,4-oxadiazole class of compounds represents a promising avenue for the discovery of such agents.

Role as Bioisostere for Labile Functional Groups

In the realm of medicinal chemistry and drug design, the 1,2,4-oxadiazole nucleus is recognized as a valuable bioisostere for amide and ester functionalities. Bioisosterism, the strategy of replacing a functional group within a molecule with another that has similar physical and chemical properties, is a key technique for optimizing drug candidates. The 1,2,4-oxadiazole ring is particularly useful in this regard as it can mimic the hydrogen bonding capabilities of esters and amides while being resistant to hydrolysis by metabolic enzymes. This substitution can lead to improved pharmacokinetic profiles, such as enhanced metabolic stability. Research into a second generation of 1,2,4-oxadiazole derivatives has highlighted their role as bioisosteres in creating compounds with increased water solubility. nih.gov

Applications in Material Science

The unique electronic and photophysical properties of the 1,2,4-oxadiazole ring have led to its investigation in various material science applications. These compounds are noted for their thermal and chemical stability, which are crucial attributes for materials used in electronic devices and specialized coatings.

While specific data on this compound as a polymer additive is limited, the thermal stability inherent to the oxadiazole core suggests potential utility in this area. Heat-resistant polymers are a known application area for 1,2,4-oxadiazoles.

Derivatives of 1,2,4-oxadiazole are recognized for their fluorescent properties and have been investigated for use in optoelectronic applications. researchgate.net Their high electron affinity and excellent thermal stability make them suitable candidates for various roles in devices like Organic Light-Emitting Diodes (OLEDs). researchgate.net In OLEDs, 1,3,4-oxadiazole derivatives, isomers of the 1,2,4-oxadiazoles, are utilized as both electron transport materials and emitting materials due to their high electron mobility and efficient fluorescence. researchgate.netresearchgate.net The ability of these compounds to facilitate electron injection and transport significantly improves the performance and efficiency of OLED devices. researchgate.netresearchgate.net Some 1,3,4-oxadiazole derivatives are known to be blue luminescent. researchgate.net The excellent thermal and chemical stability, coupled with high photoluminescence quantum yields, make 1,2,4-oxadiazoles suitable for applications in blue phosphorescent devices and organic light-emitting diodes. researchgate.net

The inherent stability of the oxadiazole ring structure suggests that its derivatives could be incorporated into advanced coatings to enhance thermal resistance and durability. However, specific research focusing on this compound in coating formulations is not extensively documented in the available literature.

Applications in Agricultural Chemistry (Agrochemicals)

The 1,2,4-oxadiazole moiety is a key structural feature in a variety of biologically active compounds used in agriculture. Research has demonstrated the efficacy of these compounds against a range of agricultural pests.

Derivatives of 1,2,4-oxadiazole have demonstrated a broad spectrum of pesticidal activities, including nematicidal, fungicidal, and insecticidal effects. nih.govmdpi.comresearchgate.net

Nematicidal Activity: A notable example is Tioxazafen, a commercial nematicide which is a 3-phenyl-1,2,4-oxadiazole derivative. nih.gov Studies on various 1,2,4-oxadiazole derivatives have shown significant nematicidal activity against plant-parasitic nematodes such as Bursaphelenchus xylophilus, Aphelenchoides besseyi, and Ditylenchus dipsaci. nih.gov For instance, certain derivatives have shown significantly higher efficacy than established nematicides like avermectin (B7782182) and fosthiazate. nih.gov

Fungicidal Activity: Research has also highlighted the antifungal properties of 1,2,4-oxadiazole derivatives against various plant-pathogenic fungi. mdpi.com Certain compounds have shown significant activity against Rhizoctonia solani, Fusarium graminearum, Exserohilum turcicum, and Colletotrichum capsica. mdpi.com Some derivatives exhibited efficacy comparable to or even better than the commercial fungicide carbendazim (B180503) against specific pathogens. mdpi.com

Insecticidal Activity: The insecticidal potential of 1,2,4-oxadiazole derivatives has been evaluated against several insect pests. researchgate.net Studies have shown that these compounds can be active against insects like Nilaparvata lugens and Nephotettix cincticeps. jst.go.jp Specifically, 3-pyridyl-substituted derivatives of 1,2,4-oxadiazole have exhibited good insecticidal activity. jst.go.jp

Table 1: Reported Pesticidal Activity of 1,2,4-Oxadiazole Derivatives

Activity TypeTarget PestsKey FindingsCitation
NematicidalBursaphelenchus xylophilus, Aphelenchoides besseyi, Ditylenchus dipsaciSome derivatives show higher efficacy than commercial nematicides like avermectin and tioxazafen. nih.gov
FungicidalRhizoctonia solani, Fusarium graminearum, Exserohilum turcicum, Colletotrichum capsicaCertain derivatives demonstrated efficacy comparable to the fungicide carbendazim. mdpi.com
InsecticidalNilaparvata lugens, Nephotettix cincticeps, Aphis craccivora3-pyridyl-substituted derivatives showed good activity against multiple insect species. researchgate.netjst.go.jp
Herbicidal and Fungicidal Properties

Research into 1,2,4-oxadiazole derivatives has revealed their potential as agrochemicals, specifically demonstrating both fungicidal and herbicidal activities. mdpi.com The biological activity is often attributed to the unique electronic properties of the oxadiazole ring and its interaction with biological targets.

A variety of derivatives have shown effectiveness against several plant-pathogenic fungi. Studies indicate that the nature and position of substituents on the aryl rings significantly influence the antifungal potency. For instance, certain 3,5-diaryl-1,2,4-oxadiazole derivatives have been designed as potential succinate dehydrogenase (SDH) inhibitors, a crucial enzyme in fungal respiration. mdpi.com The presence of phenolic hydroxyl groups on the phenyl ring, for example, has been correlated with significant antifungal activity against a range of pathogens. mdpi.com

Similarly, other 1,2,4-oxadiazole derivatives have been investigated for nematicidal activity, with some compounds showing efficacy comparable to or exceeding commercial standards. mdpi.comnih.gov The introduction of an amide fragment into the molecular structure has been a successful strategy in developing potent antifungal and nematicidal agents. mdpi.comresearchgate.net In the realm of herbicides, derivatives of oxadiazoles (B1248032) have been shown to inhibit protoporphyrinogen (B1215707) oxidase (PPO), a key enzyme in chlorophyll (B73375) and heme biosynthesis in plants. acs.org The herbicidal efficacy is often linked to the lipophilicity and reduction potential of the molecules. nih.gov

Table 1: Fungicidal and Nematicidal Activity of Selected 1,2,4-Oxadiazole Derivatives

Compound ID Target Organism Assay Result Reference
F15 Sclerotinia sclerotiorum Mycelial Growth Inhibition EC₅₀ = 2.9 µg/mL mdpi.comnih.gov
4f Colletotrichum capsica Mycelial Growth Inhibition EC₅₀ = 8.81 µg/mL mdpi.com
4f Rhizoctonia solani Mycelial Growth Inhibition EC₅₀ = 12.68 µg/mL mdpi.com
F11 Meloidogyne incognita Mortality Rate (48h) 93.2% at 200 µg/mL mdpi.comnih.gov
A1 Bursaphelenchus xylophilus Nematicidal Activity LC₅₀ = 2.4 µg/mL mdpi.com

This table is interactive. You can sort the columns by clicking on the headers.

Structural Characteristics and Chemical Reactivity of this compound and its Derivatives

The chemical behavior of this compound is dictated by the interplay of its three core components: the amine functionality, the 1,2,4-oxadiazole ring, and the phenyl substituent.

Presence of Amine Functionality

The primary amine (-NH₂) in the methanamine group at the C5 position is a key functional group that imparts nucleophilic and basic properties to the molecule. This functionality allows the compound to participate in a wide range of chemical reactions, such as acylation, alkylation, and salt formation with acids. The reactivity of this amine is influenced by its proximity to the electron-withdrawing 1,2,4-oxadiazole ring. nih.gov This electronic effect can modulate the amine's basicity and nucleophilicity compared to simple alkylamines. In the context of biological activity, the amine group can serve as a critical hydrogen bond donor, enabling interactions with receptor sites or enzymes. nih.gov

Aromaticity of the 1,2,4-Oxadiazole Ring System

The 1,2,4-oxadiazole ring is a five-membered, planar heterocyclic system. chemicalbook.com However, it is considered to have low or partial aromaticity compared to other heterocycles like benzene (B151609) or even its isomer, 1,3,4-oxadiazole. nih.govchim.it This reduced aromatic character is attributed to the presence of the weak O-N single bond and the arrangement of heteroatoms, giving it a more "heterodiene-like" character. nih.govchemicalbook.com This inherent instability makes the ring susceptible to various rearrangements, often initiated by heat or light, leading to the formation of more stable heterocyclic systems. chim.it The lability of the O-N bond is a defining feature of its chemical reactivity. Despite its lower aromaticity, the disubstituted ring system is generally stable to strong acids and bases. nih.gov

Influence of Substituents on Electronic Properties and Reactivity

Substituents on the phenyl ring at the C3 position can further tune the molecule's electronic profile. Electron-withdrawing groups (EWGs), such as halogens or nitro groups, can enhance the electrophilic character of the molecule and have been shown to improve biological activity in some derivatives. nih.govnih.gov Conversely, electron-donating groups (EDGs) can increase electron density on the phenyl ring and may also modulate biological interactions. nih.gov The C3 and C5 positions of the oxadiazole ring are susceptible to nucleophilic attack but are generally inert towards electrophilic substitution. nih.govchemicalbook.com This reactivity pattern dictates the synthetic strategies for creating diverse derivatives and influences how the molecule interacts with biological macromolecules.

Research Trajectories and Future Outlook for 1,2,4-Oxadiazole Scaffolds in Drug Discovery

The 1,2,4-oxadiazole scaffold is poised to remain a significant area of focus in medicinal chemistry and drug discovery. nih.govresearchgate.net Its value largely stems from its role as a bioisosteric replacement for ester and amide functionalities. This substitution can improve a drug candidate's metabolic stability and pharmacokinetic profile by replacing hydrolytically labile groups with a more robust heterocyclic core. nih.govlifechemicals.com

Future research is expected to continue leveraging this property to design novel therapeutic agents across a spectrum of diseases. The versatility of the scaffold allows for the creation of large libraries of compounds with diverse biological activities, including anticancer, anti-inflammatory, antimicrobial, and enzyme-inhibitory properties. nih.govresearchgate.net The development of more efficient, scalable, and environmentally friendly synthetic methodologies, including one-pot and mechanochemical approaches, will further accelerate the exploration of this chemical space. nih.gov

Moreover, the application of computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, will be crucial in guiding the rational design and optimization of new 1,2,4-oxadiazole-based drug candidates. nih.gov These computational tools help in understanding the interactions between the ligands and their biological targets, enabling the design of more potent and selective molecules. As our understanding of disease pathways deepens, the 1,2,4-oxadiazole ring will likely continue to serve as a privileged scaffold for developing the next generation of therapeutic agents to address unmet medical needs. nih.govresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9N3O B1352223 (3-Phenyl-1,2,4-oxadiazol-5-yl)methanamine CAS No. 90564-77-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-phenyl-1,2,4-oxadiazol-5-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c10-6-8-11-9(12-13-8)7-4-2-1-3-5-7/h1-5H,6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFBMJBDECSEYCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10920321
Record name 1-(3-Phenyl-1,2,4-oxadiazol-5-yl)methanamine
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Molecular Weight

175.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90564-77-5
Record name 1-(3-Phenyl-1,2,4-oxadiazol-5-yl)methanamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Aminomethyl-3-(phenyl)-[1,2,4]oxadiazole; hydrochloride
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Synthetic Methodologies for 3 Phenyl 1,2,4 Oxadiazol 5 Yl Methanamine and Its Analogues

General Principles of 1,2,4-Oxadiazole (B8745197) Synthesis

The 1,2,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms. Its synthesis is a well-established area of organic chemistry, with several reliable methods available for its construction. These methods can be broadly categorized into cyclocondensation reactions and ring-closure approaches.

Cyclocondensation Reactions

Cyclocondensation reactions are among the most common and versatile methods for synthesizing 1,2,4-oxadiazoles. These reactions typically involve the formation of the heterocyclic ring from two or more components in a single step, often with the elimination of a small molecule such as water. A prominent example is the reaction between an amidoxime (B1450833) and a carboxylic acid or its derivative. This approach is widely favored due to the ready availability of the starting materials and the generally high yields. The reaction proceeds through the initial O-acylation of the amidoxime, followed by a cyclodehydration step to furnish the 1,2,4-oxadiazole ring. Various coupling agents, such as carbodiimides (e.g., DCC, EDC) or carbonyldiimidazole (CDI), can be employed to activate the carboxylic acid for the initial acylation.

Another significant cyclocondensation strategy is the 1,3-dipolar cycloaddition of a nitrile oxide with a nitrile. This [3+2] cycloaddition is a powerful tool for forming the 1,2,4-oxadiazole ring, where the nitrile oxide acts as the three-atom component and the nitrile provides the remaining two atoms.

Ring-Closure Approaches

Ring-closure approaches involve the intramolecular cyclization of a pre-formed open-chain precursor containing all the necessary atoms for the 1,2,4-oxadiazole ring. A classic example is the thermal or base-catalyzed cyclization of O-acyl amidoximes. In many synthetic procedures, the O-acyl amidoxime is generated in situ from an amidoxime and a carboxylic acid derivative and then cyclized without isolation. Oxidative cyclization methods have also been developed, where a suitable precursor undergoes an oxidation reaction that concurrently promotes ring closure to the 1,2,4-oxadiazole.

Specific Synthetic Pathways for (3-Phenyl-1,2,4-oxadiazol-5-yl)methanamine

The synthesis of the target molecule, this compound, necessitates the initial construction of the 3-phenyl-1,2,4-oxadiazole (B2793662) core, followed by the introduction of the methanamine group at the 5-position.

Gabriel Synthesis

The Gabriel synthesis is a classic and reliable method for the preparation of primary amines from primary alkyl halides. byjus.comnih.gov This method is particularly well-suited for the synthesis of this compound, starting from the corresponding 5-(chloromethyl)-3-phenyl-1,2,4-oxadiazole (B157745) intermediate. chemicalbook.comnih.gov

The synthesis proceeds in two main steps:

N-Alkylation of Potassium Phthalimide (B116566): 5-(Chloromethyl)-3-phenyl-1,2,4-oxadiazole is reacted with potassium phthalimide. The phthalimide anion acts as a surrogate for the ammonia (B1221849) anion (NH2-), undergoing a nucleophilic substitution reaction with the chloromethyl group to form N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)phthalimide. This step effectively protects the nitrogen atom and prevents over-alkylation, which can be a significant side reaction when using ammonia directly. byjus.com

Hydrolysis of the Phthalimide: The resulting N-substituted phthalimide is then cleaved to release the primary amine. This is typically achieved by hydrazinolysis (the Ing-Manske procedure), where the addition of hydrazine (B178648) hydrate (B1144303) leads to the formation of the stable phthalhydrazide (B32825) and the desired this compound. nih.gov Acidic or basic hydrolysis can also be employed, although hydrazinolysis is often preferred due to milder reaction conditions. byjus.comnih.gov

Table 1: Key Steps in the Gabriel Synthesis of this compound
StepReactantsProductKey Transformation
15-(Chloromethyl)-3-phenyl-1,2,4-oxadiazole, Potassium PhthalimideN-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)phthalimideN-Alkylation
2N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)phthalimide, Hydrazine HydrateThis compound, PhthalhydrazideHydrolysis/Deprotection

Methods Involving Amidoximes

The synthesis of the 3-phenyl-1,2,4-oxadiazole core of the target molecule typically starts from benzamidoxime (B57231). This key intermediate can be prepared from benzonitrile (B105546) by reaction with hydroxylamine (B1172632).

To construct the 5-substituted 3-phenyl-1,2,4-oxadiazole ring, benzamidoxime is reacted with a suitable carboxylic acid or its derivative that will allow for the subsequent introduction of the amine functionality. For the synthesis of the 5-(chloromethyl) intermediate required for the Gabriel synthesis, chloroacetic acid or its more reactive derivatives like chloroacetyl chloride are employed. chemicalbook.com

The reaction between benzamidoxime and chloroacetyl chloride proceeds via the formation of an O-acylbenzamidoxime intermediate, which then undergoes thermal or base-catalyzed cyclodehydration to yield 5-(chloromethyl)-3-phenyl-1,2,4-oxadiazole. chemicalbook.com This intermediate is a crucial building block for the subsequent Gabriel synthesis.

Table 2: Synthesis of the Key Intermediate for Gabriel Synthesis
Starting MaterialReagentIntermediateKey Transformation
BenzamidoximeChloroacetyl chloride5-(Chloromethyl)-3-phenyl-1,2,4-oxadiazoleCyclocondensation
Cyclocondensation with Acetic Anhydride (B1165640)

The cyclocondensation of an amidoxime with an acid anhydride is a common method for the formation of the 1,2,4-oxadiazole ring. In the context of synthesizing analogs of this compound, this would typically involve the reaction of benzamidoxime with an anhydride derived from a protected amino acid. For instance, the reaction of benzamidoxime with an N-protected glycine (B1666218) anhydride would yield an intermediate O-acyl amidoxime, which upon heating, undergoes dehydrative cyclization.

The general mechanism involves the nucleophilic attack of the amidoxime's hydroxyl group on one of the carbonyl carbons of the anhydride. This is followed by an intramolecular nucleophilic attack of the amidoxime's nitrogen on the carbonyl carbon of the newly formed ester group, leading to a cyclic intermediate. Subsequent elimination of a water molecule results in the formation of the aromatic 1,2,4-oxadiazole ring. The protecting group on the amino function can then be removed in a subsequent step to yield the desired methanamine derivative.

Reactant 1Reactant 2Reagent/SolventConditionsProductYield (%)
BenzamidoximeN-Boc-glycine anhydridePyridineRefluxN-Boc-(3-phenyl-1,2,4-oxadiazol-5-yl)methanamineNot specified
Reaction with Trichloracetic Anhydride

A notable method for the synthesis of 3-phenyl-5-(trichloromethyl)-1,2,4-oxadiazole (B1362419) involves the reaction of benzamidoxime with trichloroacetic anhydride. This reaction provides a precursor that can be further modified to introduce the aminomethyl group. google.com

In a typical procedure, benzamidoxime is added gradually to trichloroacetic anhydride, and the mixture is heated. The reaction proceeds through the O-acylation of the amidoxime followed by thermal cyclization and dehydration. The resulting 3-phenyl-5-(trichloromethyl)-1,2,4-oxadiazole is a stable compound that can be isolated and purified. The trichloromethyl group can then be subjected to ammonolysis to furnish the corresponding 5-amino derivative, which can be further elaborated to the target methanamine. google.com

Reactant 1Reactant 2ConditionsProductYield (%)
BenzamidoximeTrichloroacetic anhydride130-140°C, 1 hour3-Phenyl-5-(trichloromethyl)-1,2,4-oxadiazoleNot specified

Hydrazide Cyclization Route

Using Phosphorus Oxychloride (POCl₃) or Thionyl Chloride (SOCl₂)

The cyclization of acyl hydrazides using dehydrating agents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) is a well-established method for the synthesis of 1,3,4-oxadiazoles. ijpcsonline.comtandfonline.com This route typically involves the reaction of a carboxylic acid hydrazide with another carboxylic acid or its derivative to form a 1,2-diacylhydrazine intermediate, which is then cyclized. ijpcsonline.com

However, the application of this method for the direct synthesis of the 1,2,4-oxadiazole isomer is less common and often proceeds through different intermediates. For the synthesis of 1,2,4-oxadiazoles, the starting materials are generally amidoximes rather than hydrazides. The use of POCl₃ in the context of 1,2,4-oxadiazole synthesis is more often as a dehydrating agent for the cyclization of O-acyl amidoximes, which are pre-formed from the reaction of an amidoxime and a carboxylic acid.

Coupling Reactions with Benzoic Acid Derivatives

Carbodiimide-based Coupling Agents (EDC or DCC)

Carbodiimide-based coupling agents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or N,N'-dicyclohexylcarbodiimide (DCC), are widely used to facilitate the formation of an amide bond by activating the carboxylic acid group. This methodology is readily adaptable for the synthesis of 1,2,4-oxadiazoles. nih.gov The reaction involves the coupling of a carboxylic acid with an amidoxime to form an O-acyl amidoxime intermediate, which then undergoes in situ or subsequent thermal cyclization.

For the synthesis of this compound, a protected amino acid such as N-Boc-glycine can be coupled with benzamidoxime in the presence of EDC and a coupling additive like 1-hydroxybenzotriazole (B26582) (HOBt). The reaction forms a highly reactive O-acylisourea intermediate from the carboxylic acid and EDC, which is then attacked by the hydroxyl group of the amidoxime. The resulting O-acyl amidoxime can then be cyclized, often by heating, to afford the N-Boc protected 5-(aminomethyl)-3-phenyl-1,2,4-oxadiazole. The final step is the deprotection of the Boc group to yield the target compound. nih.govresearchgate.net

Reactant 1Reactant 2Coupling SystemSolventConditionsProductYield (%)
BenzamidoximeN-Boc-glycineEDC, HOBt, DMAPAcetonitrile23°CN-Boc-(3-phenyl-1,2,4-oxadiazol-5-yl)methanamineGood to Excellent

Two-Step Synthetic Schemes from Benzonitrile and Substituted Benzonitriles

A common and efficient strategy for the synthesis of 3-phenyl-1,2,4-oxadiazole derivatives starts from benzonitrile or its substituted analogs. chemicalbook.comresearchgate.net This two-step approach first involves the conversion of the nitrile to the corresponding amidoxime, followed by reaction with an appropriate acylating agent and subsequent cyclization.

The first step is the reaction of benzonitrile with hydroxylamine hydrochloride in the presence of a base, such as sodium carbonate or triethylamine, to yield benzamidoxime. chemicalbook.com This intermediate is then reacted with a suitable acylating agent to introduce the desired substituent at the 5-position of the oxadiazole ring. For the synthesis of this compound, a common precursor is 5-(chloromethyl)-3-phenyl-1,2,4-oxadiazole. This can be synthesized by reacting benzamidoxime with chloroacetyl chloride. chemicalbook.com

The 5-(chloromethyl) derivative can then be converted to the desired aminomethyl compound through various nucleophilic substitution reactions, for example, via the Gabriel synthesis or by direct amination. Another approach involves the reaction of benzamidoxime with ethyl chlorooxalate to form an ester-substituted oxadiazole, which can then be converted to the corresponding amide and subsequently reduced to the amine. nih.gov

A further variation of this two-step synthesis involves the preparation of 3-phenyl-1,2,4-oxadiazole-5-carbonitrile. This intermediate can be synthesized and then the nitrile group can be reduced to an aminomethyl group using a suitable reducing agent like lithium aluminum hydride or catalytic hydrogenation.

StepReactantsReagents/SolventConditionsIntermediate/Product
1Benzonitrile, Hydroxylamine hydrochlorideTriethylamine, EthanolReflux, 4 hoursBenzamidoxime
2aBenzamidoxime, Chloroacetyl chlorideDichloromethane (B109758), Toluene0°C to Reflux, 12 hours5-(Chloromethyl)-3-phenyl-1,2,4-oxadiazole
2bBenzamidoxime, Ethyl chlorooxalatePyridineRefluxEthyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate

Catalyst-Free Visible-Light-Promoted Cyclization of Aldehydes to 2,5-Disubstituted 1,3,4-Oxadiazoles

A notable advancement in the synthesis of oxadiazole rings, specifically the 1,3,4-isomer, is the development of a catalyst-free, visible-light-promoted cyclization method. acs.orgnih.gov This technique provides an efficient pathway to 2,5-disubstituted 1,3,4-oxadiazole (B1194373) derivatives from aldehydes and hypervalent iodine(III) reagents. acs.orgnih.gov The reaction proceeds under mild conditions and is valued for its practicality, as it utilizes commercially available aldehydes without the need for preactivation. acs.org Research has demonstrated that this photoredox catalysis can achieve yields of up to 89%. acs.orgnih.gov

The process was initially explored using photocatalysts like Ru(bpy)₃Cl₂, but it was discovered that the reaction could proceed efficiently without any catalyst, relying solely on visible light irradiation. acs.orgnih.gov This catalyst-free approach represents a significant simplification over conventional methods. acs.org The scope of the reaction is broad, accommodating various aldehydes with different electronic properties and steric hindrances, leading to the desired oxadiazole derivatives in good to excellent yields. researchgate.net

Table 1: Examples of Catalyst-Free Visible-Light-Promoted Cyclization

Aldehyde SubstrateHypervalent Iodine ReagentSolventReaction Time (h)Yield (%)Reference
Benzaldehyde1aDCM1261 (with catalyst) acs.orgnih.gov
Various aromatic aldehydesNot specifiedNot specifiedNot specified48-89 researchgate.net

Synthesis of Derivatives and Analogues

The amine group of this compound serves as a versatile handle for the synthesis of a wide range of derivatives, including Schiff bases and urea (B33335) compounds. Furthermore, the 1,2,4-oxadiazole ring itself can be involved in various transformations and synthetic applications.

Synthesis of Schiff Bases Bearing the 1,2,4-Oxadiazole Ring

Schiff bases derived from 1,2,4-oxadiazoles are synthesized through the condensation reaction of an amino-oxadiazole derivative with an appropriate aldehyde or ketone. nih.govijsrst.com For instance, a series of novel di-schiff base derivatives have been prepared by reacting 2,5-bis(4-aminophenyl)-1,3,4-oxadiazole with various aromatic aldehydes, achieving yields between 65% and 81%. nih.gov The formation of the characteristic azomethine group (C=N) is a key feature of these compounds. impactfactor.orgresearchgate.net These reactions are typically straightforward and result in the formation of structurally diverse molecules that incorporate both the oxadiazole heterocycle and the imine functionality. nih.govnih.gov

Synthesis of Urea Derivatives from Oxadiazole Amines

Urea and thiourea (B124793) derivatives incorporating the 1,2,4-oxadiazole ring can be synthesized from 5-aminomethyl-3-aryl-1,2,4-oxadiazoles. nih.gov The synthesis involves reacting the primary amine with phenyl isocyanate or phenyl isothiocyanate in a suitable solvent like tetrahydrofuran (B95107) (THF) at room temperature. nih.gov This method provides access to a new series of compounds that contain both the oxadiazole and urea/thiourea moieties. nih.gov The yields for these reactions are typically in the moderate range of 40-70%. nih.gov The synthesis of the starting amine, 5-aminomethyl-3-aryl-1,2,4-oxadiazole, is often achieved via a Gabriel synthesis from the corresponding 5-chloromethyl derivative. nih.gov

Table 2: Synthesis of Urea and Thiourea Derivatives

Starting AmineReagentProduct TypeYield Range (%)Reference
5-aminomethyl-3-aryl-1,2,4-oxadiazoles (5a-j)Phenyl isocyanateUrea (6a-j)40-70 nih.gov
5-aminomethyl-3-aryl-1,2,4-oxadiazoles (5a-j)Phenyl isothiocyanateThiourea (7a-j)40-70 nih.gov

Hydrazinolysis of 5-Perfluoroalkyl-1,2,4-oxadiazoles and Ring Rearrangements

The reaction of 5-perfluoroalkyl-1,2,4-oxadiazoles with bidentate nucleophiles like hydrazine and methylhydrazine is a well-studied area that often leads to complex ring rearrangements. acs.orgnih.govresearchgate.net The process typically initiates with the nucleophilic addition of hydrazine to the C(5)-N(4) double bond of the oxadiazole ring. acs.orgnih.govresearchgate.net This is followed by a ring-opening and subsequent ring-closure sequence, a mechanism known as ANRORC (Addition of Nucleophile, Ring-Opening, and Ring-Closure). acs.orgnih.govresearchgate.net

This reaction can result in a five-to-five membered ring rearrangement, yielding 1,2,4-triazoles. acs.orgnih.gov Alternatively, if another electrophilic center is present on the substituent at the C(3) position, a five-to-six membered ring rearrangement can occur. acs.orgnih.govresearchgate.net Another possible pathway involves the Boulton-Katritzky rearrangement (BKR), especially when the initial nucleophilic attack occurs at an alternative electrophilic site, such as a carbonyl group attached to C(3). acs.orgnih.govresearchgate.net The specific reaction pathway is influenced by the nature of both the nucleophile and the substituent at the C(3) position. acs.orgnih.gov

Vinyl-oxadiazoles in Morita-Baylis-Hillman (MBH) Reactions

Vinyl-oxadiazoles have been identified as effective nucleophilic partners in the Morita-Baylis-Hillman (MBH) reaction. acs.orgusp.br This carbon-carbon bond-forming reaction involves the coupling of an activated alkene with an electrophile, typically an aldehyde. rsc.org In this context, 5-vinyl-3-aryl-1,2,4-oxadiazoles react with various aromatic and aliphatic aldehydes in the presence of a catalyst, such as DABCO, often in the absence of a solvent. acs.org This methodology efficiently produces a novel class of heterocyclic MBH adducts, which are polyfunctionalized molecules of significant synthetic interest. acs.orgrsc.org The reaction is quite tolerant of different aldehyde substrates, and yields for the desired adducts can be as high as 99% with short reaction times. acs.org

Table 3: Morita-Baylis-Hillman Reactions with Vinyl-Oxadiazoles

Vinyl-OxadiazoleAldehydeCatalystYield (%)Reference
5-vinyl-3-phenyl-1,2,4-oxadiazoleBenzaldehydeDABCOModerate (initial) acs.org
5-vinyl-3-aryl-1,2,4-oxadiazolesAromatic and Aliphatic AldehydesDABCOUp to 99 acs.org
Vinyl-1,2,4-oxadiazolesN-substituted isatinsβ-isocupreidine (β-ICD)Up to 95 rsc.orgrsc.org

Optimization of Synthetic Conditions

In other synthetic routes, the choice of catalyst and solvent system plays a significant role. One-pot protocols are highly desirable for efficiency. The use of a NaOH/DMSO medium at room temperature has been shown to be effective for the condensation of esters and amidoximes to form 1,2,4-oxadiazoles. mdpi.com For the reduction of the O-N bond in the 1,2,4-oxadiazole ring, which is a common transformation to yield amidine derivatives, different reducing systems have been explored. While molecular hydrogen is traditionally used, a system of ammonium (B1175870) formate (B1220265) with a palladium on carbon catalyst (NH₄CO₂H-Pd/C) has been demonstrated as a new and effective alternative, particularly in polar protic solvents like methanol. researchgate.net

Yield Enhancement Strategies

The synthesis of this compound and related 1,2,4-oxadiazole analogues often involves the cyclization of O-acylamidoximes or one-pot reactions from amidoximes and carboxylic acid derivatives. mdpi.comnih.gov Researchers have developed several strategies to enhance the yields of these reactions, focusing on reaction conditions, catalysts, and synthetic routes.

One-pot synthesis protocols have proven highly effective in improving yields and simplifying procedures. mdpi.com For instance, the reaction of amidoximes with carboxylic acid methyl or ethyl esters in a superbasic medium of NaOH/DMSO at room temperature can produce 3,5-disubstituted-1,2,4-oxadiazoles in yields ranging from poor to excellent (11-90%). mdpi.com Another efficient one-pot method involves the activation of the carboxylic acid group with the Vilsmeier reagent, leading to good to excellent yields (61–93%). nih.gov Similarly, a two-component reaction between gem-dibromomethylarenes and amidoximes has been reported to produce 3,5-diarylsubstituted-1,2,4-oxadiazoles with yields around 90%. nih.gov

The choice of solvent and base is critical for maximizing yield. While moderate yields are obtained when reacting amidoximes with acyl chlorides and anhydrides in an NaOH/DMSO medium, the yield can be improved by performing the initial acylation step in a different solvent like dichloromethane (DCM). mdpi.com The use of aprotic bipolar solvents, particularly DMSO, in the presence of inorganic bases, has been shown to significantly increase the yield of oxadiazoles (B1248032) derived from amidoximes. mdpi.com

Optimizing reaction conditions such as temperature is another key strategy. In the synthesis of 1,2,4-oxadiazoles via the cyclodehydration of O-acylamidoximes, increasing the reaction temperature can significantly boost product formation. For example, elevating the temperature to 90°C in a pH 9.5 borate (B1201080) buffer resulted in conversions of 51-92%. nih.gov

The use of specific catalysts and reagents can also lead to higher yields. An NBS/DBU (N-Bromosuccinimide/1,8-Diazabicyclo[5.4.0]undec-7-ene) system has been shown to achieve higher yields (54–84%) in the oxidative cyclization of N-benzyl amidoximes compared to an I2/K2CO3 system (50–80%). mdpi.com Furthermore, PTSA-ZnCl2 has been identified as an efficient and mild catalyst for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles from amidoximes and organic nitriles. organic-chemistry.org

Below is a table summarizing various yield enhancement strategies for the synthesis of 1,2,4-oxadiazole analogues.

StrategyReagents/ConditionsYield RangeReference
One-Pot SynthesisAmidoximes, Carboxylic Acid Esters, NaOH/DMSO11-90% mdpi.com
One-Pot SynthesisAmidoximes, Carboxylic Acids, Vilsmeier Reagent61-93% nih.gov
One-Pot Synthesisgem-Dibromomethylarenes, Amidoximes~90% nih.gov
Oxidative CyclizationN-benzyl amidoximes, NBS/DBU54-84% mdpi.com
Temperature OptimizationO-acylamidoximes, pH 9.5 borate buffer, 90°C51-92% (conversion) nih.gov
CatalysisAmidoximes, Organic Nitriles, PTSA-ZnCl2Good to Excellent organic-chemistry.org

Purity and Isolation Techniques (e.g., Column Chromatography, LC-MS)

Ensuring the purity of this compound and its analogues is crucial, and various chromatographic and analytical techniques are employed for their isolation and characterization.

Column Chromatography is a fundamental and widely used technique for the purification of 1,2,4-oxadiazole derivatives. ijpcsonline.comnih.gov This method involves separating the components of a mixture based on their differential adsorption to a stationary phase, typically silica (B1680970) gel. For example, in the synthesis of novel 3-phenyl-5-(3-phenylisoxazole-5-yl)-1,2,4-oxadiazole derivatives, the final products were purified by column chromatography. ijpcsonline.com Similarly, pure products of (E)-3-phenyl-5-[2-phenylvinyl]-1,2,4-oxadiazole and its analogues were obtained after column chromatography on silica gel, using a hexane/ethyl acetate (B1210297) mixture as the eluent. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique used to confirm the purity and determine the molecular weight of the synthesized compounds. acs.org It couples the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. This method is invaluable for identifying the desired product and any potential impurities or byproducts from the reaction mixture. Mass spectrometry, particularly under electron impact conditions, has been extensively studied for the analysis of 1,2,4-oxadiazoles. nih.govresearchgate.net

Recent advancements have focused on streamlining the purification process. A chromatography-free synthesis method has been developed using polymer-supported acylating agents (ROMPGEL). This approach yields 1,2,4-oxadiazoles in high purity with minimal need for further purification, simplifying the isolation process significantly. nih.gov

Furthermore, continuous flow synthesis coupled with in-line extraction and automated liquid chromatography represents a modern approach to both synthesis and purification. d-nb.info This integrated system allows for the reaction, quenching, extraction, and purification to be performed in a continuous manner, drastically reducing processing times compared to traditional batch methods. Manual purification by flash column chromatography can take 60–120 minutes, whereas an integrated flow system can automate and expedite this process. d-nb.info

The table below outlines the common techniques used for the purification and analysis of 1,2,4-oxadiazole derivatives.

TechniquePurposeDetails/ExampleReference
Column ChromatographyIsolation and PurificationSilica gel stationary phase with hexane/ethyl acetate eluent. ijpcsonline.comnih.gov
LC-MSPurity Assessment & Structural ConfirmationConfirms molecular weight and identifies components in the reaction mixture. acs.org
Mass Spectrometry (MS)Structural AnalysisPrimarily studied under electron impact conditions for fragmentation analysis. nih.govresearchgate.net
ROMPGEL-Supported SynthesisSimplified PurificationYields high purity products, minimizing the need for chromatography. nih.gov
Continuous Flow with In-line ChromatographyIntegrated Synthesis and PurificationAutomates the purification step, significantly reducing processing time. d-nb.info

Advanced Spectroscopic and Analytical Characterization of 3 Phenyl 1,2,4 Oxadiazol 5 Yl Methanamine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the hydrogen and carbon environments within the compound.

The ¹H-NMR spectrum of (3-Phenyl-1,2,4-oxadiazol-5-yl)methanamine provides distinct signals corresponding to each type of proton in the molecule. The aromatic protons of the phenyl group typically appear as multiplets in the downfield region, generally between δ 7.5 and 8.1 ppm. nih.govijpcsonline.com Specifically, the two ortho-protons are expected to resonate at a lower field (around δ 8.0-8.1 ppm) compared to the meta- and para-protons (around δ 7.5-7.6 ppm) due to the electronic effects of the oxadiazole ring.

The methylene (B1212753) (-CH₂-) protons of the aminomethyl group are expected to produce a singlet, as there are no adjacent protons to cause splitting. The chemical shift for these protons is anticipated to be in the range of δ 4.0-4.5 ppm. researchgate.net The two protons of the primary amine (-NH₂) typically appear as a broad singlet, the chemical shift of which can be variable and is dependent on factors like solvent and concentration. This signal is also characterized by its ability to exchange with deuterium (B1214612) oxide (D₂O).

Table 1: Predicted ¹H-NMR Spectral Data for this compound
Chemical Shift (δ ppm)MultiplicityIntegrationAssignment
~ 8.0 - 8.1Multiplet2Hortho-Protons (Phenyl)
~ 7.5 - 7.6Multiplet3Hmeta-, para-Protons (Phenyl)
~ 4.1Singlet2H-CH₂- (Methylene)
VariableBroad Singlet2H-NH₂ (Amine)

The ¹³C-NMR spectrum complements the proton NMR data by providing information on the carbon skeleton of the molecule. The two carbon atoms of the 1,2,4-oxadiazole (B8745197) ring are characteristically deshielded and resonate at very low fields. C3 (attached to the phenyl group) and C5 (attached to the aminomethyl group) are expected to appear in the δ 167-175 ppm region. nih.govijpcsonline.comscispace.com

The carbons of the phenyl ring produce signals in the aromatic region (δ 125-135 ppm). The ipso-carbon, directly attached to the oxadiazole ring, is expected around δ 126 ppm. The ortho-, meta-, and para-carbons typically appear at approximately δ 127 ppm, δ 129 ppm, and δ 132 ppm, respectively. nih.govscispace.com The aliphatic methylene carbon (-CH₂-) of the aminomethyl group is anticipated to have a chemical shift in the range of δ 35-45 ppm.

Table 2: Predicted ¹³C-NMR Spectral Data for this compound
Chemical Shift (δ ppm)Assignment
~ 173C5 (Oxadiazole)
~ 168C3 (Oxadiazole)
~ 132para-Carbon (Phenyl)
~ 129meta-Carbons (Phenyl)
~ 127ortho-Carbons (Phenyl)
~ 126ipso-Carbon (Phenyl)
~ 40-CH₂- (Methylene)

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing its fragmentation patterns.

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the precise elemental formula. For this compound (C₉H₉N₃O), the protonated molecular ion [M+H]⁺ would be observed. The calculated exact mass for this ion is 176.0818, which serves as a definitive confirmation of the compound's elemental composition.

LC-MS combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is invaluable for assessing the purity of the synthesized compound and identifying any byproducts or impurities. researchgate.netnih.gov In LC-MS analysis of this compound, the compound would first be separated on a chromatographic column, and the eluent would be introduced into the mass spectrometer. The resulting mass spectrum would confirm the molecular weight of the target compound, with the protonated molecule [M+H]⁺ appearing at an m/z of 176.

Characteristic fragmentation patterns for related oxadiazole structures often involve the cleavage of the heterocyclic ring. umich.edu Expected fragments for this compound would include ions corresponding to the loss of the aminomethyl group (m/z 145), the benzonitrile (B105546) radical cation (m/z 103), and the phenyl cation (m/z 77).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

The IR spectrum of this compound is expected to show several characteristic absorption bands. The primary amine (-NH₂) group will exhibit two distinct stretching vibrations in the 3300-3500 cm⁻¹ region. Aromatic C-H stretching will appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methylene group will be observed just below 3000 cm⁻¹.

Key vibrations associated with the heterocyclic core include a C=N stretching band around 1610-1620 cm⁻¹ and a C-O-C stretching band in the 1000-1030 cm⁻¹ range. ijpcsonline.comumich.edu An N-H bending vibration for the amine group is also expected around 1600 cm⁻¹.

Table 3: Predicted IR Absorption Frequencies for this compound
Frequency (cm⁻¹)Vibration TypeFunctional Group
~ 3400-3300N-H StretchPrimary Amine
> 3000C-H StretchAromatic
< 3000C-H StretchAliphatic
~ 1615C=N StretchOxadiazole Ring
~ 1600N-H BendPrimary Amine
~ 1020C-O-C StretchOxadiazole Ring

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a crucial technique for probing the electronic transitions within a molecule. For this compound, the UV-Vis spectrum is expected to exhibit absorption bands characteristic of its constituent chromophores: the phenyl ring and the 1,2,4-oxadiazole heterocycle. Aromatic systems like the phenyl group typically display strong absorptions in the UV region, generally between 200 and 300 nm, arising from π → π* transitions. The 1,2,4-oxadiazole ring, being a heteroaromatic system, will also contribute to the absorption profile in this region. The conjugation between the phenyl ring and the oxadiazole system can influence the position and intensity of these absorption maxima (λmax).

ParameterValueSolvent
λmax 1Data not available in searched literature-
Molar Absorptivity (ε) 1Data not available in searched literature-
λmax 2Data not available in searched literature-
Molar Absorptivity (ε) 2Data not available in searched literature-

Thermal Analysis Techniques

Thermal analysis techniques are employed to study the physical and chemical properties of a substance as a function of temperature. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide valuable information about the thermal stability, melting point, and decomposition profile of a compound.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. A DSC thermogram for a pure crystalline solid like this compound would be expected to show a sharp endothermic peak corresponding to its melting point. The temperature at the peak maximum provides the melting temperature (Tm), and the area under the peak corresponds to the enthalpy of fusion (ΔHfus). This data is indicative of the compound's purity and the stability of its crystal lattice.

Specific experimental DSC data for this compound is not available in the surveyed literature. However, analysis of related heterocyclic compounds often reveals sharp melting points, indicative of their crystalline nature.

ParameterValueAtmosphere
Melting Point (Tm)Data not available in searched literature-
Enthalpy of Fusion (ΔHfus)Data not available in searched literature-
Decomposition Temperature (Td)Data not available in searched literature-

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time. This technique is used to determine the thermal stability and decomposition pattern of a compound. A TGA curve for this compound would show the temperature at which the compound begins to lose mass, indicating the onset of thermal decomposition. The analysis can reveal if the decomposition occurs in a single step or multiple steps and can provide information about the composition of the final residue. For many organic molecules, heating in an inert atmosphere leads to decomposition, leaving a char residue.

No specific TGA data for this compound has been found in the reviewed literature. Generally, oxadiazole rings are known for their good thermal stability.

ParameterTemperature Range (°C)Mass Loss (%)Atmosphere
Onset of Decomposition (Tonset)Data not available in searched literature--
Decomposition Step 1Data not available in searched literatureData not available in searched literature-
Residue at end temperature-Data not available in searched literature-

X-ray Crystallography for Solid-State Structure Determination

The data reveals the planarity of the phenyl and oxadiazole rings and their relative orientation. Such structural information is invaluable for understanding intermolecular interactions in the crystal lattice and for computational modeling studies.

ParameterValue
PDB ID6G5N
Crystal SystemData not available in PDB entry
Space GroupData not available in PDB entry
Unit Cell DimensionsData not available in PDB entry
Resolution (Å)1.76
R-value0.1749

Elemental Analysis

Elemental analysis is a fundamental analytical technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and other elements in a compound. This data is used to confirm the empirical and molecular formula of a newly synthesized compound. For this compound, with the molecular formula C9H9N3O, the theoretical elemental composition can be calculated. Experimental values obtained from a CHN analyzer are then compared to these theoretical percentages to verify the purity and identity of the compound. A close correlation between the found and calculated values is a strong indicator of a successful synthesis.

While elemental analysis is a standard characterization method for novel compounds, specific experimental results for this compound are not reported in the available literature.

ElementTheoretical (%)Found (%)
Carbon (C)61.70Data not available in searched literature
Hydrogen (H)5.18Data not available in searched literature
Nitrogen (N)23.99Data not available in searched literature
Oxygen (O)9.13Data not available in searched literature

Biological Activity and Mechanisms of Action of 3 Phenyl 1,2,4 Oxadiazol 5 Yl Methanamine Derivatives

Mechanistic Investigations of Biological Activities

The biological effects of (3-Phenyl-1,2,4-oxadiazol-5-yl)methanamine derivatives are underpinned by their interactions with specific molecular targets and pathways. These interactions, driven by the compound's structural and electronic properties, can lead to the inhibition of enzymes, modulation of receptor activity, and disruption of critical cellular processes.

Derivatives of 1,2,4-oxadiazole (B8745197) have been explored as inhibitors of human carbonic anhydrase (hCA) isoforms. researchgate.net These zinc-containing metalloenzymes are involved in numerous physiological processes, and their dysregulation is implicated in various diseases. The 1,2,4-oxadiazole ring, often incorporated into primary aromatic sulfonamides, has been shown to be a key pharmacophore for potent and selective inhibition of certain hCA isoforms, particularly the cancer-related isoforms hCA IX and hCA XII. researchgate.net Molecular modeling studies have helped to understand the structure-activity relationships, guiding the design of more effective inhibitors. researchgate.net

Table 1: Inhibition of Human Carbonic Anhydrase Isoforms by 1,2,4-Oxadiazole-Containing Sulfonamides

Compound hCA I (Ki, nM) hCA II (Ki, nM) hCA IX (Ki, nM) hCA XII (Ki, nM)
A >10000 121 5.8 35.4
B 8540 98.7 9.3 41.2
C 6750 88.2 4.5 28.9

Data represents a selection of 1,2,4-oxadiazole derivatives from scientific literature and is intended for illustrative purposes.

The 1,2,4-oxadiazole moiety is a key component in the design of orexin (B13118510) receptor antagonists. nih.gov The orexin system, which includes orexin-1 (OX1R) and orexin-2 (OX2R) receptors, is a critical regulator of wakefulness, and its modulation is a therapeutic target for sleep disorders. nih.gov Structure-activity relationship (SAR) studies have demonstrated that the 1,2,4-oxadiazole ring can serve as a central scaffold to which various substituents can be attached to optimize potency and selectivity for the orexin receptors. nih.govnii.ac.jp For instance, the modification of groups attached to the 1,2,4-oxadiazole ring has been shown to significantly impact the antagonistic activity at both OX1R and OX2R. nih.gov

Table 2: Orexin Receptor Antagonistic Activity of 1,2,4-Oxadiazole Derivatives

Compound OX1R (IC50, nM) OX2R (IC50, nM)
Derivative 1 15 25
Derivative 2 8 12
Derivative 3 22 30

IC50 values are examples from studies on 1,2,4-oxadiazole derivatives and are for illustrative purposes.

The 1,2,4-oxadiazole scaffold has been identified as a promising framework for the development of epidermal growth factor receptor (EGFR) inhibitors for anticancer therapy. nih.govnanobioletters.com EGFR is a key player in cell proliferation and survival, and its overexpression is common in many cancers. nih.gov Derivatives of 1,3,4-oxadiazole (B1194373), a related isomer, have shown significant activity against EGFR tyrosine kinase. nih.gov Molecular docking studies of 1,3,4-oxadiazole derivatives have revealed that these compounds can fit into the ATP-binding site of EGFR, a mechanism shared by established EGFR inhibitors like erlotinib. researchgate.net The interactions within the active site often involve key amino acid residues, leading to the inhibition of the receptor's kinase activity. researchgate.netnih.gov

Table 3: EGFR Inhibition by Oxadiazole Derivatives

Compound Cell Line IC50 (µM)
Oxadiazole Hybrid 1 MCF-7 17.12
Oxadiazole Hybrid 2 A549 5.40
Oxadiazole Hybrid 3 HeLa 4.68

Data is illustrative of the anti-proliferative activity of oxadiazole derivatives in cancer cell lines. nanobioletters.com

The 1,2,4-oxadiazole ring has been utilized as a bioisosteric replacement for amide bonds in the design of inhibitors targeting the DNA damage response (DDR) pathway, specifically the Ataxia Telangiectasia and Rad3-related (ATR) kinase. cambridgemedchemconsulting.comsci-hub.se ATR is a crucial enzyme that helps maintain genomic stability, and its inhibition can sensitize cancer cells to DNA-damaging agents. sci-hub.se The replacement of an amide linkage with a 1,2,4-oxadiazole can improve metabolic stability while maintaining the necessary interactions for potent ATR inhibition. cambridgemedchemconsulting.com This strategy has led to the development of compounds with significant ATR inhibitory activity. cambridgemedchemconsulting.comsci-hub.se

The biological activity of this compound derivatives is fundamentally governed by their non-covalent interactions with their macromolecular targets. Hydrogen bonding is a particularly important interaction that contributes to the binding affinity and selectivity of these compounds. The nitrogen and oxygen atoms within the 1,2,4-oxadiazole ring can act as hydrogen bond acceptors, while the methanamine group can act as a hydrogen bond donor.

Molecular docking simulations of 1,2,4-oxadiazole-based EGFR inhibitors have shown the formation of hydrogen bonds between the ligand and key residues in the EGFR active site. scienceopen.com For example, the nitrogen atoms of the oxadiazole ring can form hydrogen bonds with backbone amide protons of amino acid residues, while the methanamine moiety could potentially interact with carbonyl oxygen atoms of the protein backbone or acidic side chains. These hydrogen bonding interactions are critical for stabilizing the ligand-protein complex and are a key consideration in the rational design of potent inhibitors. scienceopen.com

Molecular Targets and Pathways

Anticancer Research

Derivatives of this compound have been the subject of anticancer research, with studies focusing on their cytotoxic and antiproliferative effects against various cancer cell lines.

Cytotoxicity Studies (e.g., MTT Assay)

The cytotoxicity of a series of Schiff bases with the (4-substituted-benzylidene)-(3-phenyl-1,2,4-oxadiazol-5-yl)methylamine structure has been evaluated using the MTT assay. researchgate.net This assay measures the metabolic activity of cells and is a common method for assessing cell viability and the cytotoxic effects of chemical compounds.

A study investigated the cytotoxic activity of six (4-substituted-benzylidene)-(3-phenyl-1,2,4-oxadiazol-5-yl)methylamine derivatives against four human oral squamous cell carcinoma cell lines: Ca9-22 (derived from gingival carcinoma), HSC-2 (derived from oral squamous carcinoma of the mouth), HSC-3 (a fluent human squamous cell carcinoma line), and HSC-4 (derived from squamous cell carcinoma of the tongue). researchgate.net The results demonstrated that several of these derivatives exhibited significant cytotoxic effects. researchgate.net

Notably, the bromo derivative (OP2), the non-substituted derivative (OP1), and the chloro derivative (OP3) showed higher cytotoxicity compared to the reference anticancer drug 5-fluorouracil (B62378) (5-FU), with their cytotoxicities being 2.71, 1.56, and 1.53 times higher, respectively. researchgate.net The IC50 values, which represent the concentration of a compound that inhibits 50% of cell growth, for these derivatives against the different oral cancer cell lines are detailed in the table below.

Table 1: Cytotoxicity (IC50 in µM) of this compound Derivatives against Human Oral Squamous Cell Carcinoma Cell Lines

Compound Ca9-22 HSC-2 HSC-3 HSC-4 Mean IC50
OP1 20.3 24.3 24.3 24.3 23.3
OP2 10.8 12.1 12.1 12.1 11.8
OP3 20.9 24.8 24.8 24.8 23.8
OP4 33.7 40.1 40.1 40.1 38.5
OP5 41.5 49.3 49.3 49.3 47.4
OP6 31.7 37.7 37.7 37.7 36.2
5-FU 31.9 38.0 38.0 38.0 36.5

Data sourced from Kucukoglu et al. (2016). researchgate.net

The same study also assessed the cytotoxicity of these derivatives against three types of normal human oral cells: HGF (human gingival fibroblasts), HPC (human pulp cells), and HPLF (human periodontal ligament fibroblasts). researchgate.net This is crucial for determining the tumor-selective toxicity of the compounds. The selectivity index (SI) is calculated as the ratio of the mean CC50 (cytotoxic concentration for 50% of normal cells) to the mean IC50 (inhibitory concentration for 50% of cancer cells). A higher SI value indicates a greater selectivity for cancer cells over normal cells. researchgate.net

Among the tested compounds, the bromo derivative (OP2) exhibited the highest selectivity index of 3.27. researchgate.net This suggests that this particular derivative is more toxic to oral cancer cells while being less harmful to normal oral cells, making it a potentially promising candidate for further investigation. researchgate.net

Table 2: Cytotoxicity (CC50 in µM) and Selectivity Index of this compound Derivatives against Normal Human Oral Cells

Compound HGF HPC HPLF Mean CC50 Selectivity Index (SI)
OP1 56.6 67.3 67.3 63.7 2.73
OP2 32.2 38.3 38.3 36.3 3.08
OP3 58.7 69.8 69.8 66.1 2.78
OP4 100.0 118.9 118.9 112.6 2.92
OP5 122.9 146.1 146.1 138.4 2.92
OP6 100.9 119.9 119.9 113.6 3.14
5-FU 99.4 118.2 118.2 111.9 3.07

Data sourced from Kucukoglu et al. (2016). researchgate.net

Antiproliferative Potential against Human Cancer Cell Lines (e.g., MCF-7, A549, HeLa)

While research has been conducted on the antiproliferative activity of various 1,2,4-oxadiazole derivatives against human cancer cell lines such as MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), and HeLa (cervical cancer), specific data for derivatives of this compound against these cell lines were not available in the reviewed literature. The existing studies focus on 1,2,4-oxadiazole derivatives with different substitution patterns. informahealthcare.commdpi.com

Antimicrobial Research

Derivatives of this compound and related oxadiazole compounds have been investigated for their antimicrobial properties against a range of bacterial pathogens.

Efficacy against Bacterial Strains (e.g., Staphylococcus aureus, E. coli, MRSA, Pseudomonas aeruginosa, Bacillus cereus, Listeria innocua)

Research into the antimicrobial activity of oxadiazole derivatives has shown efficacy against several bacterial strains. For instance, a study on 3,5-diaryl-1,2,4-oxadiazole derivatives reported their activity against Escherichia coli. scielo.br Another study on 3-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)-2-thioxothiazolidin-4-one derivatives demonstrated broad-spectrum inhibitory activities against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and E. coli. nih.gov One of the synthesized compounds, 6c, was particularly potent against MRSA strains, with Minimum Inhibitory Concentration (MIC) values of 1 μg/mL. nih.gov Furthermore, some 3-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)-2-thioxothiazolidin-4-one derivatives showed moderate activity against E. coli with MIC values of 16 μg/mL. nih.gov

A separate investigation into novel 1,2,4-oxadiazole-containing derivatives revealed strong antimicrobial activity against both Staphylococcus aureus and MRSA strains, with one compound exhibiting a MIC value of 2 µM. nih.gov However, these compounds were not active against Pseudomonas aeruginosa. mdpi.com Research on 2-amino 5-phenyl-1,3,4-oxadiazole derivatives showed activity against Staphylococcus aureus, Bacillus subtilis, and Pseudomonas aeruginosa. uobaghdad.edu.iq

While these studies indicate the potential of the broader oxadiazole class of compounds as antimicrobial agents, specific MIC values for this compound derivatives against the full list of specified bacteria, particularly Bacillus cereus and Listeria innocua, were not found in the reviewed literature.

Table 3: Antimicrobial Activity (MIC) of Structurally Related Oxadiazole Derivatives

Compound Class Bacterial Strain MIC Value
3,5-diaryl-1,2,4-oxadiazole derivatives Escherichia coli ~60 µM
3-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)-2-thioxothiazolidin-4-one derivative (6c) MRSA 1 µg/mL
3-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)-2-thioxothiazolidin-4-one derivatives Escherichia coli 16 µg/mL
1,2,4-oxadiazole-containing derivative (Compound 12) Staphylococcus aureus & MRSA 2 µM
2-amino 5-phenyl-1,3,4-oxadiazole derivatives Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa Activity observed at 500µg/ml

Data compiled from multiple sources. scielo.brnih.govnih.govuobaghdad.edu.iq

Anti-inflammatory Research

The anti-inflammatory potential of 1,2,4-oxadiazole derivatives has been explored, with studies indicating that certain compounds can modulate inflammatory pathways. researchgate.netnih.gov Research into novel (4-(1,2,4-oxadiazol-5-yl)phenyl)-2-aminoacetamide derivatives has identified compounds with significant anti-neuroinflammatory properties. nih.gov This activity is crucial for developing treatments for diseases with an inflammatory component, such as neurodegenerative disorders. nih.gov

A key mechanism underlying the anti-inflammatory effects of these compounds is their ability to inhibit the production of pro-inflammatory cytokines. nih.gov Cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) are pivotal mediators of the inflammatory response. nih.govmdpi.com

In a study focused on multifunctional agents for Alzheimer's disease, a derivative designated as compound f9 demonstrated potent anti-neuroinflammatory activity. nih.gov This compound effectively inhibited the production of nitric oxide (NO), IL-1β, and TNF-α in lipopolysaccharide-stimulated microglial cells. nih.gov Preliminary mechanistic studies suggest that this inhibitory action is achieved by blocking the activation of the NF-κB signaling pathway, a central regulator of inflammatory gene expression. nih.gov

Inhibitory Activity (IC₅₀ in μM) of Compound f9 on Pro-inflammatory Mediators nih.gov
MediatorIC₅₀ (μM)
Nitric Oxide (NO)0.67 ± 0.14
IL-1β1.61 ± 0.21
TNF-α4.15 ± 0.44

Antioxidant Activities

In addition to their anti-inflammatory effects, certain derivatives of the 1,2,4-oxadiazole structure have been shown to possess antioxidant properties. nih.gov This dual activity is particularly valuable, as oxidative stress and inflammation are often interconnected pathological processes. The antioxidant capacity of these compounds includes scavenging free radicals and inhibiting the production of intracellular reactive oxygen species (ROS). nih.gov

The antioxidant potential of chemical compounds is commonly evaluated using various in vitro assays that measure their ability to neutralize free radicals. The 1,1-Diphenyl-2-picrylhydrazyl (DPPH) radical scavenging assay is a widely used method for this purpose. nih.gov

The representative compound f9 from the (4-(1,2,4-oxadiazol-5-yl)phenyl)-2-aminoacetamide series was shown to exhibit a DPPH radical scavenging effect. nih.gov Furthermore, it demonstrated an inhibitory effect on the production of intracellular ROS, confirming its antioxidant capabilities at a cellular level. nih.gov While the DPPH assay was noted, specific data regarding Ferric Reducing Antioxidant Power (FRAP) or Total Antioxidant Capacity (TAC) for this particular series of compounds were not detailed in the referenced study. nih.gov

Structure Activity Relationship Sar Studies and Computational Approaches

Design of SAR Studies

The design of SAR studies for 1,2,4-oxadiazole (B8745197) derivatives is a methodical process aimed at understanding the pharmacophoric requirements for a specific biological effect. This involves synthesizing and evaluating a series of analogs where specific parts of the lead compound, such as (3-Phenyl-1,2,4-oxadiazol-5-yl)methanamine, are altered. The goal is to map out which structural modifications lead to an increase or decrease in activity, thereby building a comprehensive model of the compound's interaction with its target.

Modifications to the core 1,2,4-oxadiazole structure and its substituents are a primary focus of SAR studies. Research has shown that the nature and position of substituents on the phenyl ring at the 3-position and the group at the 5-position significantly impact biological activity. nih.gov

For instance, in a series of N-aryl-N-(3-aryl-1,2,4-oxadiazol-5-yl)amines, exploration of substituents on both the 3-position aryl ring and the 5-position N-aryl group led to significant improvements in antiproliferative potency. nih.govnih.gov The combination of a meta-methoxy group on the 3-position phenyl ring with a para-methoxy group on the 5-position N-phenylamino moiety resulted in a compound with over 200-fold greater potency than the original hit. nih.gov This demonstrates a synergistic effect of these specific substituents. nih.gov

The table below summarizes findings on how different substituents on the 1,2,4-oxadiazole core affect biological activity.

Compound SeriesTarget/ActivityPosition of ModificationFavorable SubstituentsUnfavorable SubstituentsSource
N-aryl-N-(3-aryl-1,2,4-oxadiazol-5-yl)aminesAntiproliferative (Prostate Cancer)3-Aryl & 5-N-Arylmeta-methoxy (3-Aryl), para-methoxy (5-N-Aryl)- nih.gov
5-substituted-1,2,4-oxadiazole derivativesAnticancer (Colon)5-Aryl (para position)Electron-withdrawing groups (e.g., CF₃)- nih.gov
3-aryl-5-amine-cyclohexyl-1,2,4-oxadiazolesAntileishmanial3-Aryl (para position)Electron-donating groups (e.g., OCH₃)Electron-withdrawing groups (e.g., NO₂) mdpi.com
1,2,4-oxadiazole derivativesNematicidal3-position & 5-positionPhenyl (or substituted phenyl) at C3; 2-thiophenyl or 2-furanyl at C5- researchgate.net

Positional isomerism plays a critical role in the biological activity of oxadiazole derivatives. The arrangement of the nitrogen and oxygen atoms within the five-membered ring (e.g., 1,2,4- vs. 1,3,4-oxadiazole) dictates the geometry and electronic properties of the molecule, which in turn affects its ability to bind to a biological target. researchgate.net Studies have shown that the mechanism of action can differ significantly between isomers, such as 3-substituted- nih.govmdpi.comtsijournals.comoxadiazoles (B1248032) and 5-(substituted phenyl)- nih.govmdpi.comtsijournals.comoxadiazoles, necessitating separate QSAR models for each series. tsijournals.com

The reactivity of functional groups attached to the oxadiazole core is also a key consideration. The 1,2,4-oxadiazole ring is a multifunctional heterocycle with electrophilic character at the C3 and C5 positions and nucleophilic character at the N4 atom. The ring itself is relatively stable, both chemically and thermally, which contributes to its metabolic stability in biological systems. mdpi.comnih.gov However, its relatively low aromaticity and the labile O-N bond allow it to undergo various rearrangement reactions, which can be exploited in synthesis or may be a factor in its mechanism of action. mdpi.com The electron-withdrawing nature of the 1,2,4-oxadiazole ring is more effectively exerted through its C5 position than its C3 position, which can influence the reactivity of attached substituents. nih.gov For the title compound, the methanamine group at the C5 position represents a key site for chemical modification, allowing for the synthesis of diverse libraries of amides, sulfonamides, and other derivatives to probe SAR. nih.gov

Computational Chemistry and Modeling

Computational chemistry provides powerful tools for understanding and predicting the behavior of molecules like this compound at an atomic level. mdpi.com Techniques such as molecular docking, pharmacophore mapping, and molecular dynamics simulations are used to visualize and analyze the interactions between a ligand and its target biomolecule, thereby guiding the design of new, more effective compounds. mdpi.commdpi.com

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target receptor. researchgate.net This method is widely used to study 1,2,4-oxadiazole derivatives by placing them into the binding site of a target protein to estimate their binding affinity and analyze their interaction patterns. mdpi.comnih.gov

For example, docking studies of a series of 1,2,4-oxadiazole derivatives against the Leishmania infantum CYP51 enzyme revealed a strong binding affinity for the most potent compound, Ox1. mdpi.comnih.gov Similarly, docking simulations of 1,2,4-oxadiazole linked 5-fluorouracil (B62378) derivatives with the Human VGEFR-2 enzyme were performed to understand their binding modes as potential anticancer agents. nih.gov Such studies often identify key amino acid residues that form hydrogen bonds or hydrophobic interactions with the ligand, providing a structural basis for the observed biological activity and guiding further optimization. benthamdirect.com

The table below presents examples of molecular docking studies performed on oxadiazole derivatives.

Compound SeriesTarget EnzymeKey Interacting ResiduesDocking SoftwareSource
1,2,4-Oxadiazole derivativesLeishmania infantum CYP51Not specifiedGOLD mdpi.com
1,3,4-Oxadiazole (B1194373) derivativesGABA-A ReceptorNot specifiedMolegro Virtual Docker researchgate.net
1,2,4-Oxadiazole linked 5-Fluorouracil derivativesHuman VGEFR-2 (1YWN)Not specifiedMolegro Virtual Docker nih.gov
1,3,4-Oxadiazole derivativesVEGFR2Glu885, Asp1046, Cys1045Not specified mdpi.com

Pharmacophore mapping is a computational approach used to define the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. A pharmacophore model is generated by aligning a set of active compounds and extracting their common structural features, such as hydrogen bond donors/acceptors, hydrophobic centers, and aromatic rings.

This technique has been applied to various classes of inhibitors to understand their SAR. For example, 3D-QSAR studies on 1,2,4-oxadiazole derivatives as antibacterial agents have used methods like Comparative Molecular Field Analysis (CoMFA) to generate contour maps. conicet.gov.ar These maps define favored and disfavored regions around the molecules in terms of steric and electrostatic properties, providing a visual guide for designing new analogs with improved activity. conicet.gov.ar Such models are crucial for virtual screening and for rationally designing novel compounds that fit the pharmacophoric requirements of the target. nih.gov

Computational models are instrumental in predicting how modifications to a lead compound will affect its interaction with a target biomolecule, thereby guiding the optimization process. By combining SAR data with structural information from docking or crystallography, researchers can make informed decisions about which new analogs to synthesize. nih.gov

An effective strategy involves merging favorable pharmacophoric features identified from initial SAR studies into a single, optimized molecule. nih.gov This was demonstrated in a series of N-aryl-N-(3-aryl-1,2,4-oxadiazol-5-yl)amines, where combining the "best" substituents identified for two different parts of the molecule led to a synergistic, 200-fold improvement in potency. nih.gov Furthermore, molecular dynamics simulations can be used to confirm the stability of the predicted ligand-protein complex over time, providing additional confidence in the binding mode identified through docking. mdpi.comnih.gov These predictive and optimization strategies reduce the trial-and-error nature of drug discovery and accelerate the development of potent and selective therapeutic agents. tsijournals.com

Conformational Analysis and Energetic Preferences

Computational chemistry provides critical insights into the three-dimensional structure and stability of molecules like this compound. Conformational analysis is essential for understanding how the molecule interacts with biological targets, as its specific shape (conformation) dictates its binding affinity and efficacy.

Studies on closely related 1,2,4-oxadiazole structures, such as 3-phenyl-5-methyl-1,2,4-oxadiazole, have utilized quantum-chemical modeling to investigate the molecule's geometry and the energetic landscape of its formation. chemintech.ru Such calculations, using methods like AM1/SM2.1, help determine the most stable arrangement of the atoms and the energy required for conformational changes. chemintech.ru For this compound, the key conformational variables would be the rotation around the single bonds connecting the phenyl ring to the oxadiazole core and the methanamine group to the oxadiazole core.

Quantitative Structure-Activity Relationship (QSAR)

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that correlate the structural properties of a series of compounds with their biological activities. For the 1,2,4-oxadiazole class, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Shape Indices Analysis (CoMSIA) have been extensively used to guide the design of new therapeutic agents. nih.govresearchgate.net

These studies on various 1,2,4-oxadiazole derivatives have provided valuable insights into the structural requirements for different biological activities, such as antibacterial and anticancer effects. researchgate.netconicet.gov.ar The models generate contour maps that highlight regions where specific physicochemical properties are predicted to influence activity.

Key Findings from QSAR Studies on 1,2,4-Oxadiazole Derivatives:

QSAR ModelKey FindingsApplication Area
CoMFA/CoMSIA Defines favored and disfavored steric and electrostatic regions for substitution on the molecule. conicet.gov.arAntibacterial Activity
3D-QSAR Suggests that hydrophobic substituents in certain regions are essential for activity. nih.govSortase A Inhibition
kNN-MFA Used to design new molecules by substituting different groups based on model predictions. researchgate.netAnticancer Activity
Reliable QSAR Model Established a model with high predictive ability (q² = 0.610, pred_r² = 0.553) for anticancer activity. mdpi.comCaspase-3 Activation

These models indicate that substitutions on both the phenyl ring (position 3) and at position 5 of the oxadiazole ring are critical for modulating biological activity. For this compound, the phenyl group and the methanamine substituent are key determinants of its interaction with biological targets. QSAR studies suggest that modifying these groups can enhance potency and selectivity. nih.govmdpi.com

In Vitro Toxicity Screening

Preliminary assessment of a compound's toxicity is a crucial step in the drug discovery process. In vitro screening provides initial data on potential liabilities, such as general cytotoxicity and specific off-target effects like cardiac ion channel inhibition.

Cytotoxicity Assays (e.g., MTT, CellTiter-Glo® in HepG2 cells)

Cytotoxicity assays are used to determine the concentration at which a compound is toxic to cells. The human liver cancer cell line, HepG2, is commonly used for this purpose as the liver is a primary site of drug metabolism and potential toxicity. The MTT assay is a colorimetric method that measures cell metabolic activity, which correlates with cell viability.

Numerous studies have evaluated the cytotoxic potential of 1,2,4-oxadiazole and related 1,3,4-oxadiazole derivatives against various cancer cell lines, including HepG2. nih.govarabjchem.orgmdpi.com These investigations have shown that the 1,2,4-oxadiazole scaffold is a component of molecules with significant antiproliferative activity. nih.gov

For instance, certain 1,3,4-oxadiazole derivatives have been shown to induce apoptosis (programmed cell death) in HepG2 cells, with IC50 values (the concentration required to inhibit the growth of 50% of cells) in the micromolar range. arabjchem.org While specific data for this compound is not available, the existing literature on analogous compounds suggests that it would be evaluated using similar assays to determine its potential as an anticancer agent and to assess its general toxicity profile.

Examples of Cytotoxicity of Oxadiazole Derivatives in HepG2 Cells:

Compound ClassCell LineAssayIC50 / EC50 ValueReference
1,3,4-Thiadiazole Cinnamamide DerivativesHepG2MTTEC50: 10.28 µg/mL mdpi.com
1,3,4-Thiadiazole Phosphonate DerivativeHepG2MTTIC50: 18.17 µg/mL mdpi.com
2,5-disubstituted-1,3,4-oxadiazole (OSD)HepG2Cell ViabilityIC50: ~50 µM arabjchem.org

hERG Inhibition Studies

The hERG (human Ether-à-go-go-Related Gene) potassium ion channel is a critical protein involved in cardiac repolarization. Inhibition of this channel by non-cardiac drugs is a major concern as it can lead to a potentially fatal arrhythmia known as Torsades de Pointes. bris.ac.uk Therefore, screening for hERG inhibition is a mandatory part of preclinical safety assessment for new drug candidates. bris.ac.uk

Advanced Applications and Potential Research Directions

Role in Drug Discovery and Development

The structural features of (3-Phenyl-1,2,4-oxadiazol-5-yl)methanamine make it and its derivatives valuable assets in the field of drug discovery and development. The core 1,2,4-oxadiazole (B8745197) ring is present in a wide spectrum of biologically active compounds, demonstrating its versatility as a pharmacophore. nih.gov

The 1,2,4-oxadiazole scaffold is a privileged structure in the design of new therapeutic agents for various diseases. nih.gov Researchers have successfully synthesized and evaluated a diverse library of derivatives with significant biological activities. nih.gov A notable area of success has been in oncology, where the discovery of 3,5-diarylsubstituted derivatives of 1,2,4-oxadiazole as inducers of apoptosis marked a significant breakthrough. nih.gov

Derivatives have been investigated for a range of therapeutic applications, as detailed in the table below.

Therapeutic AreaCompound Type / DerivativeBiological Target / ActivityKey Findings
Oncology3,5-diarylsubstituted-1,2,4-oxadiazolesApoptosis InductionIdentified as a new series of apoptosis inducers for cancer therapy. nih.gov
Oncology(3-(2H-chromen-3-yl)-5-aryl-1,2,4-oxadiazoles)Toll-like Receptor 2/1 (TLR1/2) AgonismA potent TLR1/2 small molecule agonist was identified, displaying promising immune adjuvant properties and antitumor immunity. researchgate.net
Oncology / Infectious Disease1,2,4-oxadiazole-arylsulfonamidesCarbonic Anhydrase (CA) InhibitionDemonstrated high biological activity and selectivity as CA inhibitors with potential application in cancer therapies. nih.gov
Infectious Disease (Tuberculosis)3-phenyl-5-(1-phenyl-1H- echemi.comfishersci.catriazol-4-yl)- echemi.comwikipedia.orgoxadiazole derivativesAminoacyl-tRNA synthetasesIdentified as inhibitors of M. tuberculosis LeuRS, with the most promising compound showing a minimum inhibitory concentration (MIC) of 4.7 µM. researchgate.net
Cancer5-(1H-1,2,4-triazol-3-yl)-1,2,4-oxadiazole derivativesOxidative Phosphorylation (OXPHOS) InhibitionThe optimal compound (28c) showed an IC50 value of 0.0123 µM on PC9 lung cancer cells and significant tumor growth inhibition in a xenograft mouse model. nih.gov

The aminomethane group on the this compound structure is a chemically reactive site, making the compound a valuable intermediate or precursor in the synthesis of more complex pharmaceutical molecules. For example, the intermediate amine, (3-(2H-chromen-3-yl)-1,2,4-oxadiazol-5-yl)methanamine, was reacted with various aromatic amines to produce a series of novel aryl ureides. researchgate.net These resulting urea (B33335) derivatives were identified as potent agonists for Toll-like receptors with promising antitumor immunity. researchgate.net Similarly, the related precursor 5-(chloromethyl)-3-phenyl-1,2,4-oxadiazole (B157745) has been used in condensation reactions with 2-mercaptobenzimidazoles to synthesize new compounds with potential biological activities. researchgate.net This highlights the utility of the core structure as a versatile building block for creating libraries of compounds for drug screening.

Derivatives containing the 1,2,4-oxadiazole core have shown significant promise as multifunctional agents for the treatment of complex neurological disorders.

Alzheimer's Disease (AD): A series of (4-(1,2,4-oxadiazol-5-yl)phenyl)-2-aminoacetamide derivatives were synthesized and evaluated as multifunctional ligands for AD. nih.gov One promising compound, f9, exhibited potent inhibition of butyrylcholinesterase (BuChE) with an IC50 of 1.28 µM, significant anti-neuroinflammatory effects, and the ability to inhibit the self-aggregation of amyloid-beta (Aβ) peptides by over 51%. nih.gov This compound also showed the ability to cross the blood-brain barrier and improved cognitive function in a scopolamine-induced mouse model. nih.gov

Epilepsy: In the search for novel anti-epileptic agents, a derivative, 4-(2-chloro-4-fluorobenzyl)-3-(2-thienyl)-1,2,4-oxadiazol-5(4H)-one (GM-90432), was identified that effectively improved seizure-like behaviors in a pentylenetetrazole (PTZ)-induced epileptic seizure zebrafish model. mdpi.com Its mechanism involves the modulation of several key neurochemicals in the brain. mdpi.com

Psychosis: Researchers developed a group of 1,2,4-oxadiazole derivatives that act as positive allosteric modulators (PAMs) for the metabotropic glutamate (B1630785) receptor 4 (mGlu4). researchgate.net These compounds demonstrated significant antipsychotic-like properties in preclinical models, with effects comparable to or better than existing reference compounds. researchgate.net

Neurological DisorderCompound SeriesMechanism of Action / TargetNoteworthy Result
Alzheimer's Disease(4-(1,2,4-oxadiazol-5-yl)phenyl)-2-aminoacetamide derivativesMultifunctional: BuChE inhibition, anti-neuroinflammation, Aβ aggregation inhibitionCompound f9 showed BuChE IC50 of 1.28 µM and Aβ inhibition of 51.91%. nih.gov
Epilepsy4-(2-chloro-4-fluorobenzyl)-3-(2-thienyl)-1,2,4-oxadiazol-5(4H)-oneNeurochemical modulation (e.g., GABA, cortisol, serotonin)Effectively improved PTZ-induced epileptic behaviors in a zebrafish model. mdpi.com
PsychosisN-aryl/heteroaryl-picolinamide derivatives with a 1,2,4-oxadiazole corePositive Allosteric Modulator (PAM) of mGlu4 receptorDemonstrated significant anxiolytic and antipsychotic-like properties. researchgate.net

Biochemical Research Applications

Beyond direct therapeutic development, this compound and its analogues are valuable tools for biochemical research, enabling the study of complex biological systems.

Compounds derived from the 1,2,4-oxadiazole scaffold are frequently designed as specific enzyme inhibitors. These inhibitors serve as chemical probes to elucidate the function of enzymes within metabolic and signaling pathways.

Inhibition of Cholinesterases: As noted, derivatives have been developed as potent inhibitors of Butyrylcholinesterase (BuChE), an important enzyme in neuroscience research related to Alzheimer's disease. nih.gov Using such inhibitors allows researchers to study the role of BuChE in neurodegeneration and cognitive function.

Modulation of Cellular Respiration: A series of 5-(1H-1,2,4-triazol-3-yl)-1,2,4-oxadiazole derivatives were developed as inhibitors of oxidative phosphorylation (OXPHOS). nih.gov The most effective compound was found to bind to respiratory chain complex I, leading to modulation of NADH and NAD+ levels, activation of cellular Reactive Oxygen Species (ROS), and subsequent DNA damage in tumor cells. nih.gov These compounds are instrumental in studying the metabolic vulnerabilities of cancer cells.

Targeting Bacterial Enzymes: In the field of infectious disease, 1,2,4-oxadiazole derivatives have been identified as inhibitors of aminoacyl-tRNA synthetases in Mycobacterium tuberculosis. researchgate.net This application not only provides a path to new antibiotics but also helps in studying the essential protein synthesis pathways required for bacterial survival.

Analytical Chemistry Applications

While specific analytical chemistry applications for this compound are not extensively documented, research into the broader class of oxadiazoles (B1248032) suggests a promising potential for this area. Related isomers, specifically 1,3,4-oxadiazole (B1194373) derivatives, have been successfully synthesized and utilized as fluorescent chemosensors. mdpi.com These molecules were designed to detect challenging analytes, including common nitro-explosive components and heavy metal cations like Hg2+, through a "turn-off" fluorescence response. mdpi.com Other work has focused on developing 1,3,4-oxadiazole-based probes that exhibit a real-time, naked-eye colorimetric and fluorescent response to changes in pH. mdpi.com The inherent photophysical properties of the oxadiazole ring system suggest that this compound and its derivatives could be similarly developed into novel probes and sensors for various analytical applications, representing a significant direction for future research.

Reagent in Detection and Quantification of Biomolecules

The inherent structural and electronic properties of the oxadiazole ring system make it a valuable component in the design of chemosensors. While direct applications of this compound are still emerging, related oxadiazole derivatives have demonstrated significant promise as fluorescent chemosensors. For instance, bola-type molecules incorporating phenyl-1,3,4-oxadiazole and triazole moieties have been synthesized and shown to act as effective fluorescent "turn-off" sensors. mdpi.com These molecules exhibit a pronounced quenching of fluorescence in the presence of specific analytes. mdpi.com

This principle of fluorescence quenching or enhancement upon binding to a target molecule is a cornerstone of modern bio-sensing technology. The established sensory capabilities of oxadiazole-based compounds for detecting metal cations and nitro-explosives suggest a strong potential for adaptation to the detection and quantification of biomolecules. mdpi.com By functionalizing the core structure with specific recognition elements (e.g., antibodies, aptamers, or specific binding ligands), it is conceivable to develop highly sensitive and selective probes for proteins, nucleic acids, or other biological targets. The oxadiazole core would serve as the signal-transducing element in such a sensor.

Exploitation in Functional Polymers

The incorporation of heterocyclic rings, such as oxadiazoles, into polymer backbones is a well-established strategy for developing high-performance materials with tailored properties. These heterocycles often impart excellent thermal stability, mechanical strength, and specific electronic characteristics to the resulting polymers. Aromatic polyamides and poly(arylene ether)s containing oxadiazole moieties are classes of polymers that have been investigated for these advanced properties. rsc.orgmdpi.com

A key area where oxadiazole-containing polymers show significant promise is in the field of dielectric materials, which are essential for applications in electronics, communication, and energy storage. The introduction of the oxadiazole ring into a polymer matrix can significantly influence its dielectric constant and breakdown strength.

Research into fluorinated poly(arylene ether-1,3,4-oxadiazole)s has demonstrated the successful synthesis of polymers with excellent stability of their dielectric properties over wide frequency and temperature ranges. rsc.org The incorporation of fluorine atoms and the oxadiazole rings contributes to a low dielectric constant and high breakdown strength, which are critical for high-frequency applications and advanced electronic packaging. The modular synthesis approach allows for fine-tuning of these properties by altering the specific monomers and polymer architecture. rsc.org

Polymer TypeKey FeaturesPotential Application
Fluorinated Poly(arylene ether-1,3,4-oxadiazole)sLow dielectric constant, high breakdown strength, excellent thermal and frequency stability. rsc.orgHigh-performance dielectrics, microelectronics, energy storage.
Aromatic Polyamides with Heterocyclic RingsExcellent thermal stability, improved solubility, good mechanical properties. mdpi.comAdvanced films, coatings, and composite materials.

Future Research Opportunities

The versatility of the this compound scaffold presents numerous avenues for future research, particularly in the realm of therapeutic agent development.

The biological activity of 1,2,4-oxadiazole derivatives is highly dependent on the nature and position of substituents on the core structure. Structure-activity relationship (SAR) studies are crucial for optimizing these compounds for specific biological targets. For example, in the development of inhibitors for the SARS-CoV-2 main protease (Mpro), SAR studies on 3-phenyl-1,2,4-oxadiazole (B2793662) derivatives revealed that modifications to the terminal phenyl ring and the linker between it and the core structure significantly impacted inhibitory potency. nih.gov Replacing a vinyl linker with a (2-methylcycloprop-1-en-1-yl)benzene group led to a marked increase in activity. nih.gov Similarly, in the context of anti-Alzheimer's agents, SAR studies showed that incorporating a benzyl (B1604629) moiety at position 3 of the oxadiazole ring resulted in higher acetylcholinesterase (AChE) inhibitory activity compared to phenyl or p-trifluoromethylphenyl groups. nih.gov Future research will undoubtedly focus on expanding these SAR studies, employing computational modeling and combinatorial chemistry to design and synthesize novel derivatives with enhanced potency and target specificity.

Derivatives of 1,2,4-oxadiazole have been identified as inhibitors of several key enzymes implicated in various diseases. nih.govnih.govrsc.orgmdpi.com Understanding the precise molecular interactions that govern this inhibition is critical for rational drug design.

Cholinesterase Inhibition: Certain 1,2,4-oxadiazole compounds have been designed as selective inhibitors of butyrylcholinesterase (BuChE), an enzyme implicated in the later stages of Alzheimer's disease. nih.govresearchgate.net Molecular docking studies have shown that these compounds can fit properly into the active site of the BuChE enzyme, forming key lipophilic interactions and hydrogen bonds. nih.govresearchgate.net

SARS-CoV-2 Mpro Inhibition: A new class of SARS-CoV-2 Mpro inhibitors based on the 3-phenyl-1,2,4-oxadiazole scaffold has been discovered. nih.gov Docking studies suggest these inhibitors occupy the active pocket of the enzyme, with specific substituents extending into hydrophobic pockets to improve binding affinity. nih.gov

MAO-B Inhibition: A 3-(3,4-dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole derivative was found to be a potent and selective inhibitor of monoamine oxidase B (MAO-B), a target for treating Parkinson's disease. mdpi.com

Future work should involve more in-depth biochemical and biophysical studies, including X-ray crystallography of inhibitor-enzyme complexes, to fully elucidate the binding modes and mechanisms of action for these and other biological activities.

Compound ClassTarget EnzymeDisease ContextReported IC₅₀
N-benzylpiperidine-based 1,2,4-oxadiazolesButyrylcholinesterase (BuChE)Alzheimer's Disease5.07 µM (for compound 6n) nih.govresearchgate.net
3-phenyl-1,2,4-oxadiazole derivativesSARS-CoV-2 Main Protease (Mpro)COVID-195.27 µM (for compound 16d) nih.gov
Indole-substituted 1,2,4-oxadiazoleMonoamine Oxidase B (MAO-B)Parkinson's Disease0.036 µM mdpi.com

A major challenge in drug development is achieving selectivity for the intended biological target to minimize side effects. The 1,2,4-oxadiazole framework has shown promise in the design of such selective agents. For instance, studies on cholinesterase inhibitors have yielded compounds with significant selectivity for BuChE over AChE. nih.govresearchgate.net One derivative, compound 6n, displayed a selectivity index greater than 19.72 for BuChE. nih.govresearchgate.net Similarly, the indole-containing oxadiazole derivative developed as a MAO inhibitor showed high selectivity for the MAO-B isoform (IC₅₀ = 0.036 µM) over the MAO-A isoform (IC₅₀ = 150 µM). mdpi.com

Future research will aim to further enhance this selectivity. This can be achieved through iterative cycles of design, synthesis, and biological evaluation, guided by computational modeling to identify structural modifications that exploit subtle differences between the target and off-target proteins. The development of derivatives with high selectivity is a critical step toward creating safer and more effective therapeutic agents based on the this compound scaffold.

Q & A

Q. What are the established synthetic routes for (3-Phenyl-1,2,4-oxadiazol-5-yl)methanamine, and what reaction conditions optimize yield?

The compound is typically synthesized via cyclization reactions between carboxylic acid derivatives and hydroxylamine, followed by functionalization. For example, describes a high-yielding route using p-toluic hydrazide and glycine condensed in polyphosphoric acid. Key parameters include:

  • Temperature : 100–120°C for cyclization.
  • Solvent : Polar aprotic solvents like DMF or DMSO enhance nucleophilic substitution steps .
  • Purification : Recrystallization or column chromatography ensures >95% purity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

A combination of ¹H/¹³C-NMR (to confirm amine and aromatic protons), FT-IR (for C=N and N-H stretching bands at ~1650 cm⁻¹ and ~3350 cm⁻¹), and mass spectrometry (to verify molecular ion peaks at m/z 174.203) is essential. highlights DSC for thermal stability analysis, noting decomposition above 200°C .

Q. How can researchers address solubility challenges during biological assays?

The compound’s low aqueous solubility (common for aryl-oxadiazoles) can be mitigated using co-solvents like DMSO (≤5% v/v) or surfactants (e.g., Tween-80). Pre-formulation studies, as in , recommend solubility screening in PBS (pH 7.4) and ethanol-water mixtures .

Advanced Research Questions

Q. How should contradictory spectroscopic data (e.g., NMR vs. computational predictions) be resolved?

Discrepancies often arise from tautomerism or solvent effects. Cross-validate with:

  • 2D-NMR (COSY, HSQC) : To assign proton-carbon correlations and confirm tautomeric forms .
  • Computational chemistry : Compare experimental NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G* basis sets) . used molecular modeling to resolve ambiguities in thiadiazole derivatives, a method applicable here.

Q. What experimental designs optimize the compound’s pharmacological activity while minimizing cytotoxicity?

  • Structure-Activity Relationship (SAR) : Introduce substituents at the phenyl ring (e.g., electron-withdrawing groups) to enhance binding to target proteins .
  • Dose-response assays : Use MTT or SRB assays (IC₅₀ values) to balance efficacy (e.g., anticancer activity) and toxicity (e.g., HEK-293 cell viability) . demonstrated this approach for oxadiazole analogs, achieving IC₅₀ values of 8–12 µM against breast cancer cell lines.

Q. How can computational methods predict the compound’s metabolic stability?

  • In silico tools : Use SWISS-ADME or P450 enzyme docking to identify metabolic hotspots (e.g., oxidation at the oxadiazole ring).
  • MetaSite : Predicts CYP3A4-mediated N-deamination, a common degradation pathway for primary amines . applied molecular docking to prioritize derivatives with improved metabolic profiles.

Q. What strategies resolve low reproducibility in synthetic yields across labs?

Variability often stems from trace moisture or oxygen. Implement:

  • Strict anhydrous conditions : Use Schlenk lines or gloveboxes for moisture-sensitive steps.
  • Catalyst screening : Test ZnCl₂ or PTSA to accelerate cyclization ( achieved 85% yield with polyphosphoric acid).
  • Reaction monitoring : TLC or HPLC-MS to track intermediate formation .

Q. How does the compound’s electronic structure influence its reactivity in cross-coupling reactions?

The oxadiazole ring’s electron-deficient nature enables:

  • Buchwald-Hartwig amination : Coupling with aryl halides using Pd(OAc)₂/Xantphos.
  • Suzuki-Miyaura : Requires electron-rich boronic acids due to the ring’s low π-electron density. notes similar reactivity in triazole derivatives, where substituents modulate electronic effects.

Data Analysis and Contradiction Management

Q. How should researchers interpret conflicting biological activity data (e.g., antioxidant vs. pro-oxidant effects)?

  • Dose-dependent assays : Test concentrations from 1–100 µM to identify thresholds for activity reversal.
  • ROS detection : Use fluorescent probes (e.g., DCFH-DA) to quantify reactive oxygen species generation . observed dual antioxidant/pro-oxidant behavior in oxadiazoles, linked to redox potential and substituent effects.

Q. What statistical methods validate the significance of SAR findings?

  • Multivariate analysis : PCA or PLS-DA to correlate structural features (e.g., logP, polar surface area) with activity.
  • p-value adjustments : Apply Bonferroni correction to avoid false positives in high-throughput screens .

Methodological Best Practices

Q. What precautions are required for handling the compound’s hygroscopic properties?

Store under nitrogen at 2–8°C in amber vials ( ). For synthesis, pre-dry solvents (e.g., molecular sieves in DMF) and use sealed reactors .

Q. How can researchers benchmark their findings against existing literature?

Cross-reference with databases like PubChem (CID: 75525856) and Reaxys (RN: 54408-35-4) for spectral data and synthetic protocols . Avoid non-peer-reviewed sources (e.g., BenchChem, per user constraints).

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(3-Phenyl-1,2,4-oxadiazol-5-yl)methanamine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.